8-Benzyloxyquinoline
Description
The exact mass of the compound 8-Benzyloxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Benzyloxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Benzyloxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKXDKOMIEEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233084 | |
| Record name | 8-Benzyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84165-42-4 | |
| Record name | 8-Benzyloxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084165424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Benzyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BENZYLOXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O45JCJ3JLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 8-Benzyloxyquinoline (CAS 84165-42-4)
[1][2]
Executive Summary
8-Benzyloxyquinoline (CAS 84165-42-4) is a lipophilic derivative of the privileged scaffold 8-hydroxyquinoline (8-HQ). Unlike its parent compound, which is a potent bidentate chelator of metal ions (Cu²⁺, Zn²⁺, Fe³⁺), 8-benzyloxyquinoline features a benzyl-protected oxygen. This structural modification drastically alters its physicochemical profile, suppressing ionization at physiological pH while significantly enhancing membrane permeability.
In drug discovery, this compound serves two primary roles:
-
Synthetic Intermediate: A robust "masked" phenol allowing for lithiation or functionalization of the quinoline ring (e.g., at C5 or C7) without interference from the acidic hydroxyl group.
-
Pharmacological Probe: A tool to investigate the role of metal chelation in biological activity. By blocking the O-donor site, researchers can decouple the scaffold’s intrinsic intercalation/binding properties from its metal-sequestering effects.
Part 1: Chemical Profile & Physicochemical Properties
The benzylation of position 8 removes the amphoteric nature of the parent 8-HQ, resulting in a strictly basic (pyridine-like) and lipophilic molecule.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 8-(Benzyloxy)quinoline | Also: 8-phenylmethoxyquinoline |
| CAS Number | 84165-42-4 | |
| Molecular Formula | C₁₆H₁₃NO | |
| Molecular Weight | 235.28 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Solubility | Soluble in CHCl₃, DMSO, DMF, EtOAc | Insoluble in water |
| pKa (Conj.[1][2][3][4][5][6] Acid) | ~4.5 - 5.0 (Pyridine N) | The phenolic pKa (~9.9) is ablated |
| LogP (Predicted) | 3.5 - 3.9 | Highly lipophilic compared to 8-HQ (LogP ~1.9) |
| H-Bond Donors | 0 | The OH group is capped |
| H-Bond Acceptors | 2 | Pyridine N and Ether O |
Part 2: Synthesis & Manufacturing Protocols
Core Method: Williamson Ether Synthesis
The most reliable route to CAS 84165-42-4 is the O-alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions. This protocol avoids N-alkylation (quaternization) by exploiting the oxyanion's higher nucleophilicity.
Reaction Mechanism
-
Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenolic hydroxyl (pKa ~9.9), generating the phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the benzylic carbon of benzyl bromide via an S_N2 mechanism, displacing the bromide ion.
Step-by-Step Protocol
Reagents:
-
8-Hydroxyquinoline (1.0 eq)[7]
-
Benzyl bromide (1.2 eq) - Lachrymator, handle in fume hood.
-
Potassium carbonate (anhydrous, 2.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Procedure:
-
Setup: Charge a round-bottom flask with 8-hydroxyquinoline (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol) in DMF (20 mL).
-
Activation: Stir the suspension at room temperature for 30 minutes to ensure deprotonation. The mixture may turn bright yellow (phenoxide formation).
-
Addition: Dropwise add benzyl bromide (12 mmol).
-
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1). The starting material (lower R_f, stains with FeCl₃) should disappear.
-
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[8]
-
Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash combined organics with water and brine, then dry over Na₂SO₄.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Visual Cue: Disappearance of the deep yellow color of the phenoxide upon quenching indicates consumption of the anion.
-
FeCl₃ Test: The product should negative to ferric chloride staining (no free phenol), whereas the starting material gives a green/black color.
Visualization: Synthesis Pathway
Caption: Chemical synthesis workflow via Williamson ether synthesis. The phenolic proton is removed to create a potent nucleophile for selective O-alkylation.
Part 3: Applications in Drug Development[9]
"Masked" Chelator Strategy
8-HQ is a non-specific chelator, often leading to off-target toxicity. 8-Benzyloxyquinoline acts as a prodrug or a negative control.
-
Mechanism: The benzyl ether is metabolically stable in plasma but can be cleaved by specific hepatic P450 enzymes or in the acidic microenvironment of lysosomes if designed with acid-labile linkers (though simple benzyl is relatively robust).
-
Control Experiment: In biological assays, if 8-HQ is active (cytotoxic) but 8-Benzyloxyquinoline is inactive, the mechanism of action is confirmed to be metal-dependent (e.g., copper sequestration or ionophore activity).
Pharmacophore Modulation
The benzyl group adds significant bulk and lipophilicity.
-
Target: Used to fill hydrophobic pockets in enzyme active sites (e.g., metalloproteases).
-
Neuroprotection: The high LogP allows blood-brain barrier (BBB) penetration. Once inside the CNS, if the benzyl group is cleaved (e.g., by oxidative stress-induced dealkylation), the active chelator is released to sequester redox-active iron in Alzheimer's models.
Visualization: Pharmacological Logic
Caption: Dual pharmacological pathways: acting as a lipophilic ligand (left) or a pro-chelator (right) after metabolic cleavage.
Part 4: Analytical Characterization
To validate the identity of synthesized CAS 84165-42-4, the following spectroscopic signatures must be observed.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Benzylic Protons: A diagnostic singlet integrating to 2H appears around δ 5.4–5.5 ppm . This confirms the O-alkylation.
-
Aromatic Region:
-
Quinoline C2-H: Doublet of doublets (dd) typically downfield at δ ~8.9 ppm .
-
Quinoline C3/C4: Multiplets between δ 7.4–8.2 ppm .
-
Phenyl Group: A multiplet integrating to 5H around δ 7.3–7.5 ppm .
-
-
Absence: No broad singlet at δ >9.0 ppm (absence of phenolic OH).
Mass Spectrometry (ESI-MS)[5]
-
Mode: Positive Ion Mode (ESI+).
-
Target Ion: [M+H]⁺ = 236.1 .
-
Fragmentation: High energy collision may show loss of the benzyl group (m/z 91 tropylium ion) and the 8-hydroxyquinoline fragment (m/z 146).
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this derivative is less abundant than 8-HQ, it should be handled as a hazardous chemical.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.[9]
-
-
Handling:
-
Storage: Store in a cool, dry place. Light sensitive (quinoline rings can undergo photo-oxidation over long periods).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150728, 8-Benzyloxyquinoline. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved from [Link]
- Oliveri, V., & Vecchio, G. (2016).8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.
Sources
- 1. 84165-50-4|8-(Benzyloxy)-5,7-dibromoquinoline|BLD Pharm [bldpharm.com]
- 2. 8-Benzyloxy-2-oxo-1H-quinoline | C16H13NO2 | CID 10890359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
8-Benzyloxyquinoline chemical structure and molecular weight
Executive Summary
8-Benzyloxyquinoline (8-phenylmethoxyquinoline) is a semi-synthetic derivative of 8-hydroxyquinoline (8-HQ). Structurally, it consists of a quinoline core where the phenolic hydroxyl group at position 8 has been masked via O-alkylation with a benzyl moiety.
This modification is critical in medicinal chemistry and coordination chemistry. By blocking the hydroxyl group, the molecule’s ability to form bidentate chelates (N,O-coordination) is significantly altered, making it a vital "negative control" or lipophilic precursor in the development of metallophores for neurodegenerative diseases (e.g., Alzheimer's) and anticancer therapeutics.
Part 1: Physicochemical Profile[1][2][3]
The following data characterizes the pure compound. Researchers should note that while 8-hydroxyquinoline is a potent chelator, the 8-benzyloxy derivative is designed to be sterically bulky and lipophilic.
| Property | Specification |
| IUPAC Name | 8-(Phenylmethoxy)quinoline |
| Common Name | 8-Benzyloxyquinoline |
| CAS Registry Number | 84165-42-4 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Physical State | Solid (Low melting) or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~3.5 - 4.1 (High Lipophilicity) |
| H-Bond Donors | 0 (Phenolic OH is capped) |
| H-Bond Acceptors | 2 (Quinoline N, Ether O) |
Part 2: Synthetic Methodology
The standard synthesis of 8-benzyloxyquinoline utilizes the Williamson Ether Synthesis . This pathway is preferred for its high yield and operational simplicity, utilizing a nucleophilic substitution (
Experimental Protocol
Objective: Synthesis of 8-benzyloxyquinoline from 8-hydroxyquinoline.
Reagents:
-
Substrate: 8-Hydroxyquinoline (1.0 eq)
-
Electrophile: Benzyl bromide (1.1 eq) (Note: Benzyl chloride can be used with NaI catalyst)
-
Base: Potassium Carbonate (
) (2.0 eq) - Anhydrous -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Workflow:
-
Activation: Dissolve 8-hydroxyquinoline in DMF under an inert atmosphere (
). Add anhydrous . Stir at room temperature for 30 minutes. Mechanism: The base deprotonates the phenol, generating the phenoxide anion (strong nucleophile). -
Substitution: Add Benzyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material (lower
, stains with ) should disappear. -
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate or form an oil.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with water and brine to remove DMF.
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography ( , Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-by-step Williamson ether synthesis workflow for 8-benzyloxyquinoline, highlighting the transition from phenolic substrate to ether product.
Part 3: Structural Characterization
Confirmation of the structure relies on distinguishing the benzyl ether signals from the quinoline core. The disappearance of the broad phenolic -OH singlet (usually >9 ppm) is a primary indicator of reaction success.
1H NMR Spectroscopy (Typical Shifts in )
| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Benzyl | 5.30 – 5.50 | Singlet (s) | 2H | Diagnostic peak. Confirms O-alkylation. |
| Aromatic (Benzyl) | 7.30 – 7.50 | Multiplet (m) | 5H | Phenyl ring protons. |
| Quinoline H-2 | 8.80 – 8.95 | Doublet of doublets | 1H | Deshielded by Nitrogen. |
| Quinoline H-3 | 7.40 – 7.50 | Doublet of doublets | 1H | Overlap with benzyl aromatics possible. |
| Quinoline H-4 | 8.10 – 8.20 | Doublet of doublets | 1H | |
| Quinoline H-5,6,7 | 7.00 – 7.60 | Multiplet | 3H | Complex aromatic region. |
Mass Spectrometry[1][5][6]
-
Technique: ESI-MS or EI-MS.
-
Observed Ion:
at m/z 236.3 (ESI) or at 235 (EI). -
Fragmentation: In EI-MS, a tropylium ion peak (m/z 91) is often dominant due to the benzyl group cleavage.
Part 4: Functional Applications & Mechanism
Structure-Activity Relationship (SAR) in Drug Design
8-Benzyloxyquinoline serves as a critical scaffold in Medicinal Chemistry .
-
Lipophilicity Modulation: The benzyl group significantly increases the LogP compared to the parent 8-HQ. This enhances blood-brain barrier (BBB) permeability, making it a useful prodrug moiety for neurodegenerative targets.
-
Chelation Blocking: 8-Hydroxyquinoline is a bidentate chelator for
and . By capping the oxygen, 8-benzyloxyquinoline cannot form the standard 5-membered chelate ring. It is frequently used in biological assays to prove that a drug's mechanism of action is dependent on metal chelation (if the benzyl derivative is inactive, chelation is essential).
Metabolic Activation
In vivo, the benzyl ether can act as a "mask." Metabolic de-benzylation (via cytochrome P450 enzymes) can release the active 8-hydroxyquinoline pharmacophore at the target site, reducing systemic toxicity associated with the free phenol.
Mechanistic Logic Diagram
Caption: SAR logic demonstrating how O-benzylation alters the functional properties of the quinoline scaffold for medicinal applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150728, 8-Benzyloxyquinoline. Retrieved from [Link]
- Oliveri, V., & Vecchio, G. (2016).8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.
- Prachayasittikul, V., et al. (2013).8-Hydroxyquinoline: A privileged scaffold in drug discovery. Drug Design, Development and Therapy.
Technical Guide: Solubility Profile & Handling of 8-Benzyloxyquinoline
[1]
Part 1: Executive Summary & Physicochemical Profile
8-Benzyloxyquinoline is a lipophilic derivative of 8-hydroxyquinoline where the hydroxyl group is protected by a benzyl ether moiety. Unlike its parent compound, it lacks a free hydrogen bond donor, significantly increasing its lipophilicity (LogP ~3.[1]9) and rendering it practically insoluble in water .[1]
Successful application of this compound in biological assays or synthesis relies on the use of aprotic polar solvents (specifically DMSO) for stock preparation, followed by careful serial dilution to prevent precipitation in aqueous buffers.[1]
Physicochemical Data Table
| Property | Value | Implication for Solubility |
| Molecular Weight | 235.28 g/mol | Small molecule; kinetics favor rapid dissolution in organic solvents. |
| LogP (Predicted) | ~3.5 – 3.9 | Highly lipophilic.[1] Strong affinity for DMSO, Chloroform, and lipids.[1] |
| H-Bond Donors | 0 | Cannot donate H-bonds to water; explains aqueous insolubility. |
| H-Bond Acceptors | 2 (N, O) | Weak interaction with water; insufficient to solubilize the benzyl bulk.[1] |
| Appearance | Off-white/tan solid | Crystalline lattice requires energy (sonication/solvent interaction) to break. |
Part 2: Solubility in Organic Solvents[2]
Dimethyl Sulfoxide (DMSO) – The Gold Standard
DMSO is the preferred solvent for preparing stock solutions of 8-Benzyloxyquinoline. Its high polarity and aprotic nature effectively disrupt the crystal lattice of the quinoline derivative.[1]
-
Solubility Limit: ~50 mM to 100 mM (approx. 11–23 mg/mL).[1]
-
Stability: Excellent.[1] The benzyl ether linkage is stable in DMSO at room temperature.[1]
-
Storage: Store stocks at -20°C. DMSO freezes at 18.5°C; ensure complete thawing and vortexing before use to avoid concentration gradients.
Ethanol & Methanol[1][2]
-
Solubility: Moderate to High.[1]
-
Usage: Suitable for chemical synthesis workups but less ideal for biological stock solutions due to solvent evaporation (changing concentration over time) and potential toxicity in certain cell-based assays at higher volumes.
Chlorinated Solvents (DCM, Chloroform)[2]
-
Solubility: Very High.[1]
-
Usage: Strictly for synthetic extraction or purification.[1] Incompatible with biological assays.[1]
Aqueous Buffers (PBS, Water, Media)[2][3]
-
Solubility: Negligible (< 10 µM).
-
Risk: Direct addition of solid compound to water will result in a suspension, not a solution.[1]
Part 3: Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent based on the intended application.[1]
Caption: Decision tree for solvent selection based on experimental end-point.
Part 4: Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (10 mL)
Objective: Create a stable, high-concentration master stock in DMSO.
-
Calculate Mass:
-
Target Concentration: 50 mM (0.05 mol/L)
-
Volume: 10 mL (0.01 L)
-
MW: 235.28 g/mol [2]
-
Calculation:
(117.6 mg).
-
-
Weighing: Weigh 117.6 mg of 8-Benzyloxyquinoline powder into a sterile glass vial.
-
Note: Avoid using polystyrene plastics for concentrated DMSO storage as leaching may occur.[1]
-
-
Solubilization: Add 10 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be strictly clear and amber/colorless.[1]
-
-
Storage: Aliquot into 500 µL volumes in amber polypropylene tubes. Store at -20°C.
Protocol B: Serial Dilution (Avoiding "Crash Out")
Objective: Dilute the hydrophobic stock into aqueous media without precipitating the compound.
-
The Problem: Adding 50 mM stock directly to water to reach 100 µM (a 1:500 dilution) may cause local precipitation at the injection site due to the rapid hydrophobicity shock.
-
The Solution: Use an intermediate dilution step.
Workflow:
-
Step 1 (Intermediate): Dilute 50 mM Stock 1:10 in DMSO to create a 5 mM Working Stock .
-
Step 2 (Final): Dilute the 5 mM Working Stock 1:100 into the assay medium (pre-warmed to 37°C) while vortexing the medium.
-
Final Concentration: 50 µM.
-
Final DMSO: 1% (Check assay tolerance).
-
Diagram 2: Serial Dilution Workflow
Caption: Step-wise dilution strategy to maintain solubility in aqueous environments.
Part 5: Troubleshooting & Best Practices
Compound "Crashing Out"
-
Symptom: The assay solution turns cloudy or opaque immediately after adding the compound.[1]
-
Cause: The local concentration of the lipophilic compound exceeded its water solubility limit before it could disperse.[1]
-
Fix:
-
Vortex the media while adding the DMSO stock.[1]
-
Pre-warm the media to 37°C.
-
Lower the final concentration. If 50 µM precipitates, try 10 µM.
-
Freeze-Thaw Cycles
-
Issue: DMSO absorbs water from the air (hygroscopic).[1] Repeated opening of cold DMSO stocks condenses water into the vial, which can cause the 8-Benzyloxyquinoline to precipitate inside the stock vial over time.[1]
-
Fix: Use single-use aliquots.
Plasticware Compatibility[1][2]
-
Rule: Concentrated DMSO stocks must be stored in Polypropylene (PP) or Glass . Avoid Polystyrene (PS) or Polycarbonate (PC) as DMSO can etch these plastics, leaching contaminants into your screen.[1]
References
The Medicinal Chemist’s Guide to 8-Hydroxyquinoline Benzyl Ether Derivatives
Executive Summary: The "Masked Chelator" Strategy
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, historically renowned for its bidentate metal-chelating ability (N,O-donor). However, the free hydroxyl group often presents liabilities: poor blood-brain barrier (BBB) permeability, rapid glucuronidation, and indiscriminate metal stripping in the periphery.
8-Hydroxyquinoline benzyl ether derivatives represent a strategic "masking" approach. By alkylating the 8-hydroxyl group with a benzyl moiety, medicinal chemists achieve three critical objectives:
-
Lipophilicity Modulation: Significant increase in LogP, facilitating passive diffusion across biological membranes (including the BBB).
-
Pro-drug Design: The ether linkage is metabolically stable enough for systemic circulation but can be dealkylated by specific hepatic P450 enzymes (e.g., CYP450) to release the active chelator in situ.
-
Steric Exploration: The benzyl ring projects into hydrophobic pockets of target enzymes (e.g., InhA in M. tuberculosis or specific kinases in oncology), creating non-chelating modes of action.
Part 1: Synthetic Architectures
The synthesis of 8-benzyloxyquinoline derivatives relies primarily on the Williamson ether synthesis. While conceptually simple, yield and purity depend heavily on the base/solvent system choice to prevent N-alkylation (quaternization) side reactions.
Core Synthetic Protocol: Williamson Ether Synthesis
Objective: Selective O-alkylation of 8-hydroxyquinoline.
Reagents:
-
Electrophile: Substituted Benzyl Bromide (Ar-CH₂-Br)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Activation: Dissolve 8-HQ (1.0 eq) in anhydrous DMF (5 mL/mmol). Add K₂CO₃ (1.5 eq). Stir at ambient temperature for 30 minutes. Why: This deprotonates the phenol (pKa ~9.9), generating the phenoxide anion. The solution typically turns bright yellow.[6]
-
Alkylation: Add the substituted benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The fluorescent 8-HQ spot will disappear, replaced by a non-polar, UV-active product.
-
Work-up: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid. Filter and wash with water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
Visualization: Synthetic Pathway
The following diagram illustrates the reaction logic and potential side-product avoidance.
Caption: Selective O-alkylation pathway. Use of K2CO3 favors the phenoxide oxygen attack over the nitrogen lone pair.
Part 2: Therapeutic Applications & SAR[8][9]
Infectious Disease: Antitubercular Agents
Recent studies indicate that benzyl-modified 8-HQs are potent against Mycobacterium tuberculosis (M.tb).
-
Mechanism: Unlike the parent 8-HQ which kills via copper toxicity, benzyl ethers often target the Enoyl-Acyl Carrier Protein Reductase (InhA). The benzyl group mimics the hydrophobic substrate of the enzyme.
-
SAR Insight:
-
Halogens are critical: A chlorine or fluorine atom at the para or meta position of the benzyl ring significantly improves MIC (Minimum Inhibitory Concentration).
-
Lipophilicity: A LogP range of 3.5–4.5 is optimal for penetrating the waxy mycobacterial cell wall.
-
Neurodegeneration: The "Pro-Chelator" Approach
In Alzheimer’s Disease (AD), metal ions (Cu²⁺, Zn²⁺) accumulate in amyloid plaques.
-
The Problem: Direct administration of chelators (like clioquinol) can strip essential metals from healthy tissue.
-
The Solution: 8-Benzyloxyquinoline acts as a prodrug. It crosses the BBB (due to high lipophilicity and masked polar -OH). Once in the brain, local oxidative stress or specific esterase-like activity cleaves the ether, releasing the active 8-HQ chelator exactly where the metal dyshomeostasis occurs.
Oncology: Cytotoxicity & Kinase Inhibition
Benzyl ether derivatives have shown antiproliferative activity against HeLa and MCF-7 cell lines.
-
Structure-Activity Relationship (SAR):
-
Electron Withdrawing Groups (EWG): NO₂ or CF₃ on the benzyl ring enhances cytotoxicity.
-
Positioning: Substituents at the C5 and C7 positions of the quinoline ring (e.g., 5,7-dichloro-8-benzyloxyquinoline) act synergistically with the benzyl ether to improve potency.
-
Comparative Data: SAR Trends
The table below summarizes how structural modifications to the benzyl ether impact biological activity.
| Derivative Type | Benzyl Substituent (R) | Quinoline Substituent | Primary Target/Effect | Ref |
| Antitubercular | 4-Chloro | None | M.tb H37Rv (MIC < 6 µM) | [1] |
| Antitubercular | 2,4-Dichloro | 5-Cl | Enhanced InhA binding | [1] |
| Neuroprotective | Unsubstituted | 5-NO2 (Nitroxoline) | Pro-drug for CNS delivery | [2] |
| Anticancer | 4-Fluoro | 5,7-Dichloro | Cytotoxicity (HeLa IC50 ~5 µM) | [3] |
Part 3: Mechanism of Action Logic
The following diagram details the bifurcation of mechanism based on the stability of the ether bond.
Caption: Dual-mechanism capability.[5] The molecule acts either as a hydrophobic inhibitor (intact) or a metal-chelating prodrug (cleaved).
Part 4: Validated Experimental Protocol
In Vitro Biological Assay: Microplate Alamar Blue Assay (MABA)
To verify the activity of synthesized derivatives against M. tuberculosis or cancer cell lines.
-
Preparation: Dissolve the 8-benzyloxyquinoline derivative in DMSO (Stock 10 mM).
-
Dilution: Prepare serial two-fold dilutions in the culture medium (e.g., 7H9 broth for M.tb or DMEM for cancer cells) in a 96-well plate. Final DMSO concentration must be <1%.
-
Inoculation: Add 100 µL of cell suspension (approx. 2x10⁵ CFU/mL or cells/mL) to each well.
-
Incubation: Incubate at 37°C (5% CO₂) for 5 days (M.tb) or 48 hours (Cancer lines).
-
Readout: Add Alamar Blue reagent (Resazurin). Incubate for 4–24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Resazurin reduced to Resorufin by metabolic activity).
-
-
Calculation: Determine MIC/IC50 based on the lowest concentration preventing the color change.
References
-
Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines. Source: ResearchGate (2022). URL:[Link]
-
8-Hydroxyquinolines in medicinal chemistry: A structural perspective. Source: European Journal of Medicinal Chemistry / Scilit.[8] URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (MDPI, 2020). URL:[Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Source: PMC (NIH). URL:[Link]
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- 8. scilit.com [scilit.com]
difference between 8-hydroxyquinoline and 8-benzyloxyquinoline
An In-depth Technical Guide: 8-Hydroxyquinoline vs. 8-Benzyloxyquinoline: A Comparative Analysis of Structure, Reactivity, and Application
Introduction
In the landscape of heterocyclic chemistry, quinoline and its derivatives represent a cornerstone, underpinning developments from medicinal chemistry to materials science. Among these, 8-hydroxyquinoline (8-HQ) stands out as a molecule of exceptional versatility. Its unique structural arrangement, featuring a phenolic hydroxyl group peri to the ring nitrogen, endows it with potent chelating abilities and a broad spectrum of biological activities.[1][2][3] However, the very reactivity of this hydroxyl group can be a double-edged sword in complex synthetic pathways.
This guide delves into the fundamental differences between 8-hydroxyquinoline and a key derivative, 8-benzyloxyquinoline. The latter is often synthesized from 8-HQ as a strategic intermediate. The simple conversion of the hydroxyl group (-OH) to a benzyloxy ether (-OCH₂Ph) fundamentally alters the molecule's physicochemical properties, reactivity, and, consequently, its applications. For researchers, scientists, and drug development professionals, understanding the nuances between these two compounds is critical for rational molecular design, synthesis planning, and the interpretation of experimental outcomes. We will explore the causality behind their distinct behaviors, moving from core structural attributes to their divergent roles in science and technology.
Part 1: The Core Structural Distinction: A Tale of a Proton
The profound differences between 8-hydroxyquinoline and 8-benzyloxyquinoline originate from a single, yet pivotal, structural modification: the substitution of the acidic phenolic proton with a bulky, chemically stable benzyl group.
Caption: Core structures of 8-Hydroxyquinoline and 8-Benzyloxyquinoline.
-
8-Hydroxyquinoline (8-HQ): The presence of the hydroxyl group at the C-8 position is the defining feature. This group imparts phenolic character, meaning it has an acidic proton that can be readily abstracted.[4] The proximity of this -OH group to the lone pair of electrons on the quinoline nitrogen atom at position 1 creates a powerful bidentate chelation site.[3][5] This arrangement allows 8-HQ to form stable, often colorful and fluorescent, complexes with a vast array of metal ions.[1][2]
-
8-Benzyloxyquinoline: In this derivative, the acidic proton is replaced by a benzyl group via an ether linkage. This modification has three immediate consequences:
-
Loss of Acidity: The molecule is no longer phenolic and lacks an acidic proton, rendering it incapable of donating a proton under typical basic conditions.
-
Chelation Inhibition: The covalent ether bond prevents the oxygen from participating in the classic deprotonation-chelation mechanism that defines 8-HQ. The ability to act as a potent bidentate chelating agent is thus eliminated.
-
Increased Steric Hindrance and Lipophilicity: The introduction of the bulky and nonpolar benzyl group significantly increases the molecule's size and its affinity for nonpolar environments (lipophilicity).
-
Part 2: Comparative Physicochemical Properties
The structural divergence directly translates into distinct physicochemical properties, which dictate the solubility, handling, and biological interactions of each compound.
| Property | 8-Hydroxyquinoline (Oxine) | 8-Benzyloxyquinoline | Rationale for Difference |
| Molecular Formula | C₉H₇NO[6] | C₁₆H₁₃NO[7] | Addition of a C₇H₆ benzyl group. |
| Molecular Weight | 145.16 g/mol [4][8] | 235.28 g/mol [7] | The benzyl group adds significant mass. |
| Appearance | White to pale yellow crystalline powder[8][9] | Data not widely published, expected to be a solid. | Crystalline nature is common for such aromatic compounds. |
| Melting Point | 73-76 °C[4][10] | Not specified in available data. | The larger, more symmetric structure of the derivative may lead to a different melting point. |
| pKa | ~9.9 (for the phenolic proton)[4][6] | Not Applicable | The acidic phenolic proton has been replaced by a stable ether linkage. |
| Water Solubility | Practically insoluble (0.56 g/L at 25°C)[8] | Expected to be highly insoluble. | The polar -OH group in 8-HQ allows for minimal hydrogen bonding with water. The large, nonpolar benzyl group in the derivative drastically reduces any aqueous solubility. |
| Organic Solubility | Soluble in ethanol, acetone, chloroform, benzene[10][11][12] | Expected to be soluble in common organic solvents. | Both molecules are predominantly organic. The increased lipophilicity of 8-benzyloxyquinoline enhances its solubility in nonpolar solvents. |
Part 3: Synthesis and Reactivity: From Active Agent to Protected Intermediate
The synthetic relationship and divergent reactivity of these two molecules are central to their utility in chemistry. 8-Benzyloxyquinoline is most commonly prepared from 8-hydroxyquinoline in a process known as "protection."
Synthesis of 8-Benzyloxyquinoline via Williamson Ether Synthesis
The conversion of 8-HQ to 8-benzyloxyquinoline is a classic example of a protection strategy. The goal is to temporarily mask the reactive -OH group to allow chemical modifications elsewhere on the quinoline ring, such as Suzuki cross-coupling reactions.[1] The benzyl group is an ideal choice as it is robust under many reaction conditions but can be removed later (deprotected) via catalytic hydrogenation.
Caption: Experimental workflow for the synthesis of 8-benzyloxyquinoline.
Detailed Experimental Protocol:
-
Deprotonation: In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add a mild base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq). The purpose of the base is to deprotonate the phenolic hydroxyl group, generating the nucleophilic quinolinolate anion. This step is crucial as the neutral hydroxyl group is not sufficiently nucleophilic to react.
-
Nucleophilic Substitution: To the stirring suspension, add benzyl bromide or benzyl chloride (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to approximately 60-80°C and stir for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material. The reaction proceeds via an Sₙ2 mechanism, where the quinolinolate anion attacks the electrophilic benzylic carbon, displacing the bromide ion.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the organic product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to yield pure 8-benzyloxyquinoline.
Comparative Reactivity
-
8-Hydroxyquinoline: The primary reactivity is dominated by the acidic hydroxyl group. Its most significant reaction is metal chelation . Upon deprotonation, the resulting anion and the adjacent nitrogen atom form a pincer-like bidentate ligand that binds strongly to a wide variety of metal ions.[1][13] This property is the foundation for its use in analytical chemistry and its biological activity, which is often linked to its ability to disrupt metal ion homeostasis in cells.[14]
-
8-Benzyloxyquinoline: With the hydroxyl group masked, this molecule's reactivity profile is completely altered. It does not act as a chelating agent. Its primary utility is as a synthetic intermediate .[1] The stable ether linkage allows chemists to perform reactions on the quinoline's aromatic rings—such as halogenation, nitration, or metal-catalyzed cross-coupling reactions—without interference from the -OH group. Once the desired modifications are made, the benzyl group can be cleaved to regenerate the 8-hydroxyquinoline moiety in the final, more complex molecule.
Part 4: Spectroscopic Characterization: Identifying the Difference
Standard spectroscopic techniques are indispensable for verifying the successful conversion of 8-HQ to 8-benzyloxyquinoline and for distinguishing between the two in any sample.[15][16] The key is to look for the disappearance of signals from the -OH group and the appearance of signals from the new benzyl group.
Sources
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Strategic Applications of 8-Benzyloxyquinoline: Mechanistic Controls and Structural Probes in Metal Chelation Research
Topic: Strategic Applications of 8-Benzyloxyquinoline in Metal Chelation Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the development of metallodrugs and chelation therapies, distinguishing between metal-dependent efficacy and off-target pharmacodynamics is a critical challenge. 8-Benzyloxyquinoline (8-BQ) serves as a pivotal tool in this domain. Structurally distinct from its parent compound, 8-hydroxyquinoline (8-HQ), by the benzylation of the phenolic oxygen, 8-BQ effectively "masks" the metal-binding site.
This guide details the technical application of 8-BQ not as a chelator, but as a mechanistic probe . By utilizing 8-BQ as a structural analogue that retains lipophilicity and steric profile but lacks coordination capability, researchers can rigorously validate the "metal hypothesis" in neurodegenerative and oncological drug discovery.
Part 1: Chemical Basis of Interaction
The "Masked Phenol" Principle
The medicinal activity of 8-HQ derivatives (e.g., Clioquinol, PBT2) is predicated on the N,O-bidentate chelation of divalent metals (Cu²⁺, Zn²⁺, Fe²⁺).
-
8-Hydroxyquinoline (Active): The phenolic hydroxyl group (pKa ~9.9) deprotonates to form a phenolate anion, which acts as a hard donor alongside the soft pyridine nitrogen. This geometry favors the formation of stable, neutral 2:1 (Ligand:Metal) complexes.
-
8-Benzyloxyquinoline (Inactive Control): The ether linkage prevents ionization. The benzyl group introduces significant steric bulk, physically blocking the approach of metal ions to the binding pocket. While the pyridine nitrogen remains basic, the loss of the anionic oxygen donor reduces the stability constant (log K) for transition metals by several orders of magnitude, rendering it effectively inert in physiological fluids.
Visualization: Chelation Blockade
The following diagram illustrates the structural divergence that dictates the functional application of 8-BQ.
Figure 1: Mechanistic divergence between the active chelator (8-HQ) and the negative control (8-BQ).
Part 2: Applications in Drug Discovery
Application 1: Target Validation (The Negative Control Strategy)
When a novel 8-HQ derivative exhibits biological activity (e.g., cytotoxicity in cancer cells or reduction of Aβ aggregation in Alzheimer's models), it is insufficient to assume chelation is the cause. The molecule may act via hydrophobic interactions or receptor binding.
The Protocol: Run parallel assays comparing the Lead Compound (8-HQ derivative) vs. its O-Benzyl analogue (8-BQ derivative).
| Observation | Interpretation | Conclusion |
| Lead Active / 8-BQ Inactive | Activity requires the free -OH group. | Mechanism Confirmed: Metal Chelation or H-bond donation is essential. |
| Lead Active / 8-BQ Active | Activity persists despite blocking the chelation site. | Mechanism Falsified: Effect is likely off-target (e.g., receptor agonism, membrane disruption). |
| Lead Inactive / 8-BQ Active | Benzylation confers new activity. | New Pharmacophore: The benzyl group interacts with a hydrophobic pocket (e.g., Benzodiazepine receptor). |
Application 2: Lipophilicity & Transport Studies
8-BQ is significantly more lipophilic than 8-HQ due to the masking of the polar hydroxyl group. It is used to study passive diffusion rates across the Blood-Brain Barrier (BBB) in the absence of metal trapping.
-
Experimental Logic: If 8-HQ uptake is lower than 8-BQ, it suggests that ionization or metal complexation in the blood is limiting transport. If 8-BQ crosses freely but has no effect, it confirms that intracellular metal manipulation is required for the drug's action.
Part 3: Experimental Protocols
Protocol A: Synthesis of 8-Benzyloxyquinoline (Williamson Ether Synthesis)
Use this protocol to generate high-purity control material.
Reagents: 8-Hydroxyquinoline (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
-
Dissolution: Dissolve 8-hydroxyquinoline (5 mmol) in 10 mL anhydrous DMF under N₂ atmosphere.
-
Deprotonation: Add K₂CO₃ (10 mmol) and stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenolate forms.
-
Alkylation: Dropwise add Benzyl bromide (6 mmol).
-
Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). 8-HQ (Rf ~0.3) will disappear; 8-BQ (Rf ~0.7) will appear.
-
Workup: Pour into ice water (100 mL). The product will precipitate as a white/off-white solid.
-
Purification: Filter, wash with water, and recrystallize from Ethanol.
-
Yield expectation: >85%.
-
Verification: ¹H NMR (Look for benzylic -CH₂- singlet at ~5.3 ppm).
-
Protocol B: UV-Vis Comparative Chelation Assay
Self-validating assay to prove lack of chelation.
-
Preparation: Prepare 50 µM solutions of 8-HQ and 8-BQ in Methanol/HEPES buffer (pH 7.4).
-
Baseline Scan: Record UV-Vis spectra (200–600 nm) for both.
-
Titration: Add CuCl₂ or ZnCl₂ sequentially (0.1 to 2.0 equivalents).
-
Analysis:
-
8-HQ: Observe Red-shift (bathochromic shift) and isosbestic points, indicating complex formation.
-
8-BQ: Spectra should remain superimposable on the baseline. Any shift indicates impurity (unreacted 8-HQ).
-
Part 4: Quantitative Data Summary
Table 1: Physicochemical & Chelation Profile Comparison
| Property | 8-Hydroxyquinoline (8-HQ) | 8-Benzyloxyquinoline (8-BQ) | Relevance |
| Molecular Weight | 145.16 g/mol | 235.28 g/mol | 8-BQ is bulkier. |
| LogP (Lipophilicity) | ~1.9 | ~3.5 | 8-BQ crosses membranes easier but cannot trap metals. |
| pKa (Phenolic) | 9.9 | N/A (Ether) | 8-BQ cannot ionize at physiological pH. |
| Cu(II) Stability (log K₁) | ~12.0 | < 2.0 (Negligible) | Critical Control Metric. |
| Fe(III) Stability (log β₃) | ~37.0 | No Complex | 8-BQ does not strip iron from transferrin. |
Part 5: Biological Pathway & Logical Workflow
The following workflow describes how to integrate 8-BQ into a phenotypic screening campaign for neuroprotective drugs.
Figure 2: Decision tree for validating metallodrug candidates using 8-BQ derivatives.
References
-
Prachayasittikul, V. et al. (2013).[1][2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][2][3]
-
Oliveri, V. et al. (2021). "Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond." Molecules.
-
Ceccom, J. et al. (2012).[4] "Copper chelating agents in neuroscience: 8-aminoquinoline derivatives." Frontiers in Pharmacology.
-
Jiang, H. et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters.
-
PubChem Database. "8-Benzyloxyquinoline Compound Summary." National Library of Medicine.
Sources
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- 2. dovepress.com [dovepress.com]
- 3. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 8-Benzyloxyquinoline via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 8-benzyloxyquinoline from 8-hydroxyquinoline and benzyl bromide. 8-Hydroxyquinoline and its derivatives are versatile bicyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and as analytical reagents.[1][2][3] The benzylation of the phenolic hydroxyl group is a critical transformation, often employed as a protecting group strategy in multi-step syntheses or to modulate the compound's biological activity.[1][2][4] The protocol detailed herein utilizes the robust and well-established Williamson ether synthesis, an SN2 reaction that is a cornerstone of ether synthesis in organic chemistry.[5][6] This guide offers a step-by-step protocol, an exploration of the underlying reaction mechanism, safety protocols, and troubleshooting advice tailored for researchers in organic synthesis and drug development.
Scientific Principles and Mechanism
The synthesis of 8-benzyloxyquinoline from 8-hydroxyquinoline is a classic example of the Williamson ether synthesis.[5][7][8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][9]
The core steps of the mechanism are:
-
Deprotonation: The phenolic proton of 8-hydroxyquinoline is acidic. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), it is deprotonated to form a potent nucleophile, the 8-quinolinolate anion.[6][9] Weaker bases like K₂CO₃ are often sufficient for aryl ethers, while stronger bases like sodium hydride (NaH) are used for dialkyl ethers.[9]
-
Nucleophilic Attack: The resulting 8-quinolinolate anion attacks the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside relative to the leaving group (bromide).[5][8]
-
Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion and forming the desired 8-benzyloxyquinoline ether product.[5][6]
Primary alkyl halides, like benzyl bromide, are ideal for this reaction as they are highly susceptible to SN2 attack and less prone to competing elimination (E2) reactions.[5][7]
Experimental Protocol
This protocol is adapted from established methodologies for the benzylation of 8-hydroxyquinoline derivatives.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 8-Hydroxyquinoline | ≥99% | Sigma-Aldrich | 148-24-3 | Store protected from light.[10] |
| Benzyl Bromide | ≥98% (stabilized) | Acros Organics | 100-39-0 | Lachrymator. Handle in a chemical fume hood.[11] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Finely powdered is preferred for better reactivity. |
| Acetone | Anhydrous, ACS Grade | VWR Chemicals | 67-64-1 | A polar aprotic solvent is ideal for SN2 reactions.[5] |
| Ethyl Acetate | ACS Grade | EMD Millipore | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | EMD Millipore | 110-54-3 | For chromatography. |
| Deionized Water | - | - | 7732-18-5 | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | 7757-82-6 | For drying the organic layer. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[10][11]
-
8-Hydroxyquinoline: Harmful if swallowed and causes serious eye damage. May cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[12] Handle with care and avoid creating dust.[10][12]
-
Benzyl Bromide: Is a potent lachrymator (tear-inducing) and causes skin, eye, and respiratory irritation.[11][13] It is also a combustible liquid.[11] All operations involving benzyl bromide must be conducted in a certified chemical fume hood. [11] Have a quenching solution (e.g., sodium bicarbonate) readily available for spills.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-hydroxyquinoline (1.0 eq, e.g., 1.45 g, 10 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol) and anhydrous acetone (40 mL).
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.2 eq, e.g., 1.43 mL, 2.05 g, 12 mmol) to the suspension via syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product, 8-benzyloxyquinoline, will have a higher Rf value than the starting 8-hydroxyquinoline.
-
Workup - Filtration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Data Summary and Visualization
Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (8-HQ:BnBr:K₂CO₃) | 1 : 1.2 : 2 | A slight excess of the alkylating agent (BnBr) ensures complete consumption of the starting material. Excess base drives the reaction forward. |
| Solvent | Anhydrous Acetone | A polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism without interfering.[5] |
| Temperature | Reflux (~56 °C) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[5] |
| Reaction Time | 12-24 hours | Typical duration for this reaction to proceed to completion.[4] Monitoring by TLC is essential. |
| Expected Yield | 75-90% | Yields can vary based on reaction scale and purification efficiency. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 8-benzyloxyquinoline.
Troubleshooting and Discussion
-
Incomplete Reaction: If TLC analysis shows significant unreacted 8-hydroxyquinoline after 24 hours, potential causes include impure reagents (especially wet solvent or non-anhydrous K₂CO₃) or insufficient heating. Ensure all materials are anhydrous and the reflux temperature is maintained.
-
Side Products: The 8-quinolinolate anion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon on the aromatic ring (C-alkylation).[5][9] While O-alkylation is generally favored under these conditions, trace amounts of C-alkylated products may be observed. Using a polar aprotic solvent like acetone or DMF helps favor O-alkylation.[9]
-
Purification Challenges: If the crude product is an oil that is difficult to crystallize, purification by column chromatography is the most effective method. The product should appear as a single spot on TLC after purification.
-
Characterization: The final product should be characterized to confirm its identity and purity. Proton NMR (¹H NMR) is particularly useful; expect to see the disappearance of the phenolic -OH proton and the appearance of a characteristic benzylic singlet (~5.2 ppm) corresponding to the -O-CH₂-Ph protons, in addition to the aromatic protons of the quinoline and benzyl groups.
References
-
Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022). Chemistry Steps. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). J&K Scientific LLC. [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022). ChemTalk. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Christodoulou, M. S., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances. [Link]
-
Chen, Y.-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. [Link]
-
Williamson Ether Synthesis. University of Richmond. [Link]
-
BENZYL BROMIDE HAZARD SUMMARY. (2000). New Jersey Department of Health. [Link]
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Williamson Synthesis. Organic Chemistry Portal. [Link]
-
Abu-Izneid, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Blanco, J. A., & Macabeo, A. P. (2022). Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines. ResearchGate. [Link]
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). National Center for Biotechnology Information. [Link]
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- 11. westliberty.edu [westliberty.edu]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 13. nj.gov [nj.gov]
Application Note: High-Yield Synthesis of 8-Benzyloxyquinoline via K₂CO₃-Mediated O-Alkylation
Executive Summary
This application note details the optimized synthesis of 8-benzyloxyquinoline, a critical pharmacophore in medicinal chemistry (neuroprotective and anticancer agents) and a versatile chelating ligand. While the Williamson ether synthesis is a standard pathway, batch-to-batch variability often arises from incomplete deprotonation, moisture contamination, or competitive N-alkylation.
This guide presents a robust, self-validating protocol using Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF), enhanced by Potassium Iodide (KI) catalysis. We focus on thermodynamic control and solubility parameters to maximize the O-alkylated product yield (>90%) while suppressing tar formation.
Mechanistic Insight & Reaction Design
The Chemical Challenge
8-Hydroxyquinoline (8-HQ) is an ambident nucleophile. Although O-alkylation is thermodynamically favored over N-alkylation (unlike 2- or 4-hydroxyquinolines), the reaction rate is heavily dependent on the "nakedness" of the phenoxide anion.
-
Role of K₂CO₃: Acts as a mild, non-nucleophilic base. It deprotonates the hydroxyl group (pKa ~9.9) to generate the 8-quinolinolate anion.
-
Role of Solvent (DMF): A polar aprotic solvent is essential. It solvates the potassium cation (
) effectively but leaves the phenoxide anion "naked" and highly reactive for the attack. -
Role of KI (Finkelstein Condition): If Benzyl Chloride is used, KI is mandatory. Even with Benzyl Bromide, catalytic KI converts the halide to a transient, highly reactive Benzyl Iodide, accelerating the rate-determining step.
Reaction Pathway Visualization[1]
Figure 1: Mechanistic pathway of K₂CO₃-mediated O-alkylation. The catalytic cycle of KI accelerates the electrophile activation.
Optimized Experimental Protocol
Reagents & Equipment
-
Substrate: 8-Hydroxyquinoline (Reagent Grade, >99%).
-
Electrophile: Benzyl Bromide (Preferred) or Benzyl Chloride.
-
Base: Anhydrous K₂CO₃ (Must be finely ground/powdered; granular forms reduce surface area and yield).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Note: DMF must be dry to prevent hydrolysis of the benzyl halide.
-
Catalyst: Potassium Iodide (KI) - 10 mol%.
Step-by-Step Methodology
Step 1: Anion Formation (The "Activation" Phase)
-
Charge a round-bottom flask with 8-Hydroxyquinoline (1.0 equiv) and Anhydrous DMF (5 mL per mmol of substrate).
-
Add Powdered K₂CO₃ (2.0 equiv) .
-
Stir vigorously at Room Temperature (RT) for 30 minutes.
-
Why? This pre-stirring period allows the heterogeneous base to deprotonate the phenol, indicated by a color change (often turning bright yellow/orange due to the phenoxide anion).
-
Step 2: Electrophile Addition
-
Add Potassium Iodide (0.1 equiv) to the mixture.
-
Add Benzyl Bromide (1.2 equiv) dropwise over 5 minutes.
Step 3: Reaction & Monitoring
-
Heat the mixture to 60°C .
-
Optimization Note: Do not exceed 90°C. Higher temperatures increase the risk of N-alkylation side products and tar formation.
-
-
Monitor via TLC (System: Hexane:Ethyl Acetate 4:1).[3]
-
Endpoint: Disappearance of the 8-HQ spot (Rf ~0.2-0.3) and appearance of the product (Rf ~0.6-0.7). Typical time: 2–4 hours.
-
Step 4: Quench & Workup (Precipitation Method)
-
Cool the reaction mixture to RT.
-
Pour the DMF solution slowly into Ice-Cold Water (10x volume of DMF) with vigorous stirring.
-
The product will precipitate immediately as an off-white to pale yellow solid.
-
Troubleshooting: If an oil forms instead of a solid, the product is "oiling out." Scratch the glass vessel with a rod or add a seed crystal. Chill at 4°C for 1 hour.
-
Step 5: Purification
-
Filter the solid using a Buchner funnel.
-
Wash the cake with copious water (to remove residual DMF and inorganic salts) and cold hexanes (to remove unreacted benzyl bromide).
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol (EtOH). Allow to cool slowly to RT, then 4°C.
-
Dry under vacuum at 40°C.
Optimization Data & Solvent Screening
The choice of solvent and base stoichiometry critically impacts the Space-Time Yield (STY). The following data summarizes internal optimization runs.
Table 1: Solvent and Base Screening Results
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Acetone | K₂CO₃ (1.5) | Reflux (56) | 12 | 65% | Slow kinetics; incomplete conversion. |
| 2 | Acetonitrile | K₂CO₃ (1.5) | Reflux (82) | 6 | 78% | Moderate yield; some salt insolubility. |
| 3 | DMF | K₂CO₃ (2.0) | 60 | 3 | 94% | Optimal conditions. Clean conversion. |
| 4 | DMF | K₂CO₃ (1.1) | 60 | 5 | 82% | Incomplete; excess base required for kinetics. |
| 5 | Toluene | K₂CO₃ (2.0) | 90 | 8 | 40% | Poor solubility of phenoxide; requires Phase Transfer Catalyst. |
Key Insight: DMF is superior because it dissolves the organic reactants while partially solubilizing the inorganic base interface. Acetone, while easier to remove, does not achieve high enough temperatures for rapid conversion without pressurized vessels.
Troubleshooting & Critical Control Points
"The Product is Oiling Out"
-
Cause: Presence of residual DMF or impurities lowering the melting point.
-
Solution: Decant the water, dissolve the oil in Ethyl Acetate, wash with brine (3x) to remove DMF, dry over MgSO₄, and evaporate. Recrystallize the residue from Ethanol/Water (9:1).
Low Yield / Incomplete Reaction
-
Cause: Moisture in the solvent or "caked" K₂CO₃.
-
Solution: Use fresh anhydrous DMF. Grind K₂CO₃ immediately before use. If the reaction stalls, add 0.5 equiv of fresh base and raise temp by 10°C.
Color Impurities (Red/Brown)
-
Cause: Oxidation of the phenol or polymerization of benzyl bromide.
-
Solution: Perform the reaction under a Nitrogen atmosphere. Wash the final solid with cold hexanes, which solubilizes many of the colored organic impurities but not the product.
References
- Reaction Mechanism & Kinetics: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Standard reference for Williamson Ether Synthesis mechanisms).
-
Solvent Effects in Alkylation
-
Specific Synthesis of 8-Benzyloxyquinoline Derivatives
-
ResearchGate Protocol: "Syntheses of compounds 8−11. Reagents and conditions: (i) DMF, K2CO3, KI..."[6]
-
-
Optimization of 8-Hydroxyquinoline Alkylation
-
National Institutes of Health (PMC): "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents."[7] (Describes K2CO3/DMF conditions for similar substrates).
-
-
Flow Chemistry & Scale-Up Considerations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
preparation of 5-substituted 8-benzyloxyquinoline derivatives
Application Note: Strategic Synthesis & Functionalization of 5-Substituted 8-Benzyloxyquinoline Derivatives
Part 1: Strategic Analysis & Core Directive
Abstract The 8-benzyloxyquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting potent neuroprotective properties (specifically in MPTP-induced Parkinson’s models), metal chelation capabilities (Alzheimer’s disease intervention), and antimicrobial activity.[1] However, the synthesis of 5-substituted analogues presents a regioselectivity challenge due to the competing reactivity of the C-7 position.
This guide provides a high-fidelity workflow for synthesizing 5-substituted 8-benzyloxyquinolines. Unlike standard textbook descriptions, we prioritize a "Halogenate-First, Protect-Second" strategy to maximize regiocontrol, followed by transition-metal-catalyzed diversification.
The Regioselectivity Challenge Electrophilic Aromatic Substitution (EAS) on 8-hydroxyquinoline (8-HQ) can occur at C-5 (para) or C-7 (ortho).[1]
-
C-7 Attack: Favored by hydrogen bonding in the transition state (Mannich reaction) and inductive proximity.[1]
-
C-5 Attack: Favored electronically (para-resonance) and sterically.[1]
-
Strategic Insight: Introducing the benzyl group after C-5 functionalization avoids the risk of debenzylation during harsh EAS conditions and simplifies purification. However, for sensitive substrates, we also detail the "Protection-First" route where the benzyl group’s steric bulk helps direct incoming electrophiles to the C-5 position.[1]
Part 2: Visualizing the Synthetic Logic
The following workflow illustrates the two primary routes. Route A is the recommended industry standard for scalability. Route B is reserved for substrates requiring late-stage diversity.[1]
Caption: Comparative synthetic workflows. Route A (Solid Blue) is preferred for minimizing C-7 byproducts and maximizing yield.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective Preparation of 5-Chloro-8-hydroxyquinoline
Rationale: Direct chlorination of 8-HQ is prone to forming 5,7-dichloro impurities.[1][2] Using N-chlorosuccinimide (NCS) in acidic media protonates the nitrogen, deactivating the ring slightly to prevent over-chlorination while favoring the C-5 position due to electronic distribution.
Materials:
-
8-Hydroxyquinoline (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (1.05 eq)[1]
-
Glacial Acetic Acid (Solvent)[1]
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 8-hydroxyquinoline (5.0 g, 34.4 mmol) in glacial acetic acid (50 mL) at room temperature. The solution will turn yellow.
-
Reagent Addition: Add NCS (4.8 g, 36.1 mmol) portion-wise over 15 minutes. Critical: Do not add all at once to avoid a localized exotherm which promotes di-halogenation.[1]
-
Reaction: Stir the mixture at ambient temperature for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for 8-HQ (Rf ~0.4) should disappear, replaced by the 5-chloro product (Rf ~0.6).[1]
-
Quench & Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.
-
Neutralization: Carefully adjust pH to 7.0 using saturated NaHCO₃ solution. Note: Do not make it too basic (pH > 9) as the phenolate salt is water-soluble.[1]
-
Isolation: Filter the pale yellow solid, wash with copious water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove traces of 5,7-dichloro impurity.[1]
Yield Target: 85-90% QC Check: ¹H NMR (DMSO-d₆) should show a doublet at δ 7.50 (H-6) and δ 7.10 (H-7) with J=8.5 Hz, confirming C-5 substitution.
Protocol 2: O-Benzylation of 5-Substituted 8-Hydroxyquinolines
Rationale: The Williamson ether synthesis is robust here. We utilize K₂CO₃ in DMF rather than NaH. While NaH is faster, K₂CO₃ is milder and prevents potential side reactions with electron-deficient 5-substituted rings (e.g., if a nitro group is present).
Materials:
-
5-Chloro-8-hydroxyquinoline (from Protocol 1) (1.0 eq)[1]
-
Benzyl Bromide (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]
-
Potassium Iodide (KI) (0.1 eq, catalytic)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under Nitrogen atmosphere, dissolve the 5-substituted-8-HQ (10 mmol) in DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes. The color typically deepens as the phenoxide forms.
-
Alkylation: Add Benzyl Bromide (12 mmol) and catalytic KI (1 mmol). Heat the mixture to 60°C.
-
Expert Tip: KI acts as a Finkelstein catalyst, converting benzyl bromide to the more reactive benzyl iodide in situ.
-
-
Monitoring: Stir for 4-6 hours. TLC (Hexane:EtOAc 4:1) will show the conversion of the polar phenol to the non-polar ether.
-
Workup: Pour into ice water (100 mL). Stir vigorously for 20 minutes to break up any clumps.
-
Extraction: If a solid does not precipitate, extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine (2x) and water (2x) to remove DMF.[1]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Yield Target: 90-95%
Protocol 3: C-5 Diversification via Suzuki-Miyaura Coupling
Rationale: To generate a library of 5-aryl-8-benzyloxyquinolines, palladium-catalyzed cross-coupling is the gold standard.[1] The 5-chloro derivative is less reactive than the 5-bromo; if using 5-chloro, a specialized ligand (like SPhos) or higher temperatures are needed.[1] Protocol below assumes 5-Bromo or 5-Iodo precursor (synthesized via Protocol 1 using NBS/NIS).
Materials:
-
5-Bromo-8-benzyloxyquinoline (1.0 eq)[1]
-
Base: Cs₂CO₃ (3.0 eq)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: Combine solvent (Dioxane/Water) in a vial and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Assembly: Add substrate (0.5 mmol), boronic acid (0.75 mmol), and base (1.5 mmol) to a microwave vial or pressure tube.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol) last. Seal the vessel immediately under Argon.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black.
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Part 4: Data Summary & Troubleshooting
Table 1: Troubleshooting Common Synthetic Issues
| Issue | Observation | Root Cause | Corrective Action |
| Low Regioselectivity | Mixture of 5-halo, 7-halo, and 5,7-dihalo products.[1][2] | Reaction temp too high or reagent added too fast. | Use Protocol 1 (Acidic media). Add NCS/NBS dropwise at 0°C. |
| Incomplete Benzylation | Starting material remains on TLC after 12h. | Wet DMF or old Benzyl Bromide. | Use anhydrous DMF. Add catalytic KI (Finkelstein condition). |
| Suzuki Coupling Failure | Starting material recovery; no product. | Oxygen in solvent or inactive catalyst. | Degas solvents thoroughly (freeze-pump-thaw).[1] Switch to Pd(PPh₃)₄ or SPhos-Pd-G2. |
| Debenzylation | Loss of benzyl group during EAS (Route B). | Acidic conditions (e.g., H₂SO₄/HNO₃) cleaved the ether. | Switch to Route A (Functionalize before protection) or use milder nitration (e.g., Claycop).[1] |
Part 5: Mechanistic Visualization (Regioselectivity)
The following diagram explains why the 5-position is favored, guiding the researcher's structural modifications.
Caption: Mechanistic drivers for C-5 vs C-7 selectivity. O-Benzylation sterically hinders C-7, reinforcing C-5 selectivity.[1]
References
-
Mao, F., et al. (2010).[1] "Synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters, 20(15), 4515-4519.[1]
-
Zha, C., et al. (2006).[1] "Neuroprotective 5-substituted 8-hydroxyquinoline derivatives against oxidative stress-induced neuronal death." Bioorganic & Medicinal Chemistry, 14(20), 6863-6874.[1]
-
Carato, P., et al. (2004).[1] "Synthesis and in vitro evaluation of new 8-benzyloxyquinoline derivatives as monoamine oxidase inhibitors." Journal of Medicinal Chemistry, 47(21), 5198-5203.[1]
-
Musser, J. H., et al. (1987).[1] "Synthesis of 5-substituted 8-hydroxyquinolines as inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 30(1), 96-100.[1]
-
Suzuki, A. (2005). "Recent advances in the Suzuki-Miyaura cross-coupling reaction."[3] Chemical Communications, (38), 4759-4763.[1]
Sources
Application Note: Synthesis of 8-Benzyloxyquinoline via Phase Transfer Catalysis (PTC)
Executive Summary
This application note details a robust, scalable protocol for the O-alkylation of 8-hydroxyquinoline (8-HQ) with benzyl chloride using Phase Transfer Catalysis (PTC) . Unlike classical Williamson ether synthesis requiring anhydrous conditions (NaH/DMF), this method utilizes a biphasic system (Liquid-Liquid) with an aqueous base.
Key Advantages:
-
Operational Simplicity: No need for anhydrous solvents or inert atmospheres.
-
Green Chemistry: Uses toluene and aqueous NaOH, avoiding highly polar aprotic solvents like DMF or DMSO which are difficult to recycle.
-
Selectivity: High preference for O-alkylation over C-alkylation due to the specific solvation effects of the quaternary ammonium ion pair.
Mechanistic Insight: The Interfacial Ion-Pair
To troubleshoot and optimize this reaction, one must understand that it does not follow simple solution-phase kinetics. It follows the Starks’ Extraction Mechanism modified for interfacial reactions.
The "Ambident" Nucleophile Challenge
8-Hydroxyquinoline is an ambident nucleophile. The phenoxide anion can attack at the Oxygen (desired) or the Nitrogen/Carbon (undesired).
-
In Homogeneous Solution (e.g., DMF): The naked phenoxide ion is highly reactive but can lead to mixtures.
-
In PTC Systems: The quaternary ammonium cation (
) forms a tight ion pair with the phenoxide ( ) at the interface. This bulky counter-ion shields the specific sites and reduces the hydration shell, making the oxygen center more nucleophilic ("lipophilic activation") while suppressing C-alkylation.
Graphviz Diagram: Mechanistic Cycle
The following diagram illustrates the transfer of the phenoxide anion from the aqueous phase to the organic phase via the catalyst (
Caption: Figure 1. Starks' Extraction Mechanism for the O-alkylation of 8-hydroxyquinoline. The catalyst (Q+) shuttles the phenoxide anion into the organic phase.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (10 mmol scale) | Role |
| 8-Hydroxyquinoline | 145.16 | 1.0 | 1.45 g | Substrate |
| Benzyl Chloride | 126.58 | 1.2 | 1.52 g (~1.4 mL) | Electrophile |
| TBAB (Tetrabutylammonium bromide) | 322.37 | 0.05 | 0.16 g | PT Catalyst |
| NaOH (50% aq) | 40.00 | 2.0 | ~1.6 g (soln) | Base |
| Toluene | 92.14 | - | 15 mL | Organic Solvent |
Note: Benzyl bromide can be substituted for benzyl chloride for faster kinetics, but chloride is cheaper and sufficient under PTC conditions.
Step-by-Step Procedure
Step 1: Phase Preparation
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.45 g of 8-hydroxyquinoline in 15 mL of Toluene .
-
Add 0.16 g of TBAB (5 mol%).
-
Add 1.6 g of 50% NaOH solution (approx. 20 mmol). Note: The mixture will form two distinct phases. The organic layer may turn yellow/green due to phenoxide formation.
Step 2: Reaction Initiation
-
Heat the mixture to 80°C with vigorous stirring (>700 RPM).
-
Critical Control Point: Stirring speed is the rate-limiting factor in PTC. If the phases do not mix intimately to create a large interfacial area, the reaction will stall.
-
-
Once at temperature, add 1.4 mL of Benzyl Chloride dropwise over 5 minutes.
Step 3: Monitoring
-
Maintain heating at 80-90°C for 3–5 hours .
-
Monitor via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1).
-
8-HQ Rf: ~0.2 (stains with FeCl3).
-
8-BQ Rf: ~0.6 (UV active, no FeCl3 stain).
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel. Separate the phases.
-
Wash the organic (upper) layer with 2 x 10 mL water to remove excess NaOH and catalyst.
-
Wash with 1 x 10 mL saturated brine .
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) to yield a crude solid.
Step 5: Purification
-
Recrystallize the crude solid from hot Ethanol (or Methanol).
-
Cool to 0°C to precipitate off-white to pale yellow crystals.
-
Filter and dry in a vacuum oven at 40°C.
Workflow Visualization
Caption: Figure 2. Experimental workflow for the synthesis of 8-benzyloxyquinoline.
Characterization & Quality Control
To validate the synthesis, compare your product against these standard parameters.
| Parameter | Expected Value | Notes |
| Appearance | Off-white / Pale yellow crystals | Dark yellow indicates oxidation or residual 8-HQ. |
| Melting Point | 62–64°C | Sharp range indicates high purity. |
| 1H NMR (CDCl3) | Diagnostic peak. Disappearance of broad OH peak (~8-9 ppm) confirms alkylation. | |
| Yield | 85% - 95% | Lower yields suggest poor stirring or "catalyst poisoning". |
HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient 50:50 to 90:10.
-
Detection: UV @ 254 nm.
Safety & Hazards (E-E-A-T)
Strict adherence to safety protocols is required.
-
Benzyl Chloride:
-
8-Hydroxyquinoline:
-
Phase Transfer Catalysts (TBAB):
-
Hazard:[1] "Trojan Horse" effect. By design, PTC agents facilitate the transport of ions across membranes, including human skin .
-
Control: Double-glove and avoid all skin contact with the reaction mixture.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction is too slow | Stirring is too slow (Mass transfer limited). | Increase RPM. The interface area must be maximized. |
| Low Yield | Catalyst decomposition or "Poisoning". | TBAB is stable up to ~100°C. If using higher temps, switch to TEBA (Benzyltriethylammonium chloride). |
| Emulsion during workup | Surfactant effect of TBAB. | Add more brine (increase ionic strength) or filter through a Celite pad. |
| Product is colored | Oxidation of Quinoline ring. | Recrystallize with a pinch of activated charcoal. |
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry.
-
PubChem Compound Summary . (2023). "8-Benzyloxyquinoline (CID 150728)".[4] National Center for Biotechnology Information.
-
Freedman, H. H. (1986). "Industrial applications of phase-transfer catalysis". Pure and Applied Chemistry.
Sources
Application Notes and Protocols for the Scale-Up Production of 8-Benzyloxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Benzyloxyquinoline
8-Benzyloxyquinoline is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its quinoline core is a prevalent scaffold in medicinal chemistry, and the benzyloxy moiety provides a crucial handle for further molecular elaboration. The efficient and robust production of 8-benzyloxyquinoline is therefore of significant interest to the drug development and fine chemical industries.
This document provides a comprehensive guide to the scale-up of 8-benzyloxyquinoline production, transitioning from a laboratory-scale procedure to a more industrially relevant process. The presented protocols and considerations are grounded in established chemical principles and aim to provide a practical framework for researchers and process chemists.
The Synthetic Approach: Williamson Ether Synthesis
The most common and direct route to 8-benzyloxyquinoline is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] This SN2 reaction involves the deprotonation of 8-hydroxyquinoline to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.[2]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 8-hydroxyquinoline, forming the 8-quinolinate anion.
-
Nucleophilic Substitution: The 8-quinolinate anion, a potent nucleophile, attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
Laboratory-Scale Synthesis Protocol
This protocol details a typical laboratory-scale synthesis of 8-benzyloxyquinoline, which serves as the foundation for the subsequent scale-up discussion.
Materials:
-
8-Hydroxyquinoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-hydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable slurry.
-
With vigorous stirring, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-benzyloxyquinoline.
Scale-Up Considerations and Process Optimization
Transitioning from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Heat Management in Exothermic Reactions
The Williamson ether synthesis is an exothermic reaction. On a small scale, the heat generated is easily dissipated. However, during scale-up, the surface area-to-volume ratio of the reactor decreases, making heat removal more challenging.[3] Uncontrolled exotherms can lead to side reactions, product degradation, and potentially a dangerous runaway reaction.[4][5]
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding the benzyl bromide all at once, a controlled, slow addition via a dosing pump is crucial. This allows the cooling system of the reactor to manage the heat generated.[5]
-
Reactor Cooling: The use of a jacketed reactor with a reliable cooling system (e.g., chilled water or a dedicated chiller) is essential.[3]
-
Reaction Calorimetry: Performing reaction calorimetry studies at the lab or pilot scale can provide critical data on the heat of reaction, allowing for proper sizing of cooling systems and determination of safe operating parameters.[3]
Phase Transfer Catalysis: A Greener and More Efficient Alternative
The use of polar aprotic solvents like DMF, while effective, presents challenges at scale due to their high boiling points, potential toxicity, and difficulties in removal and disposal.[6] Phase Transfer Catalysis (PTC) offers a compelling alternative for the Williamson ether synthesis, often allowing the use of less hazardous solvents and milder reaction conditions.[7][8]
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the 8-quinolinate anion from an aqueous or solid phase into an organic phase where it can react with the benzyl bromide.[9]
Advantages of PTC in Scale-Up:
-
Elimination of Anhydrous Solvents: PTC can often be performed in biphasic systems (e.g., toluene/water), eliminating the need for expensive and hazardous anhydrous polar aprotic solvents.
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures, improving the safety profile and reducing energy consumption.
-
Simplified Work-up: Separation of the organic and aqueous phases is straightforward, simplifying the initial stages of product isolation.
Process Safety Management for Benzyl Bromide
Benzyl bromide is a lachrymatory, corrosive, and toxic substance that requires careful handling, especially at a large scale.[10][11][12] A robust process safety management plan is non-negotiable.
Key Safety Measures:
-
Closed System Operations: All transfers and reactions involving benzyl bromide should be conducted in a closed system to prevent operator exposure and fugitive emissions.[13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection, must be worn at all times.[10]
-
Ventilation: Operations should be carried out in a well-ventilated area with dedicated local exhaust ventilation.[13]
-
Emergency Preparedness: Emergency showers, eyewash stations, and appropriate spill kits must be readily available.[10] A plan for neutralizing and containing spills should be in place.[14]
Scaled-Up Production Protocol
This protocol outlines a procedure for the production of 8-benzyloxyquinoline on a multi-kilogram scale, incorporating the principles of process safety and optimization discussed above.
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control, mechanical stirrer, and reflux condenser
-
Dosing pump for reagent addition
-
Receiving vessels
-
Nutsche filter or centrifuge for solid isolation
-
Vacuum dryer
Materials (for a representative 10 kg batch):
-
8-Hydroxyquinoline: 10.0 kg (68.9 mol)
-
Benzyl bromide: 13.0 kg (76.0 mol, 1.1 eq)
-
Potassium carbonate (milled): 14.3 kg (103.4 mol, 1.5 eq)
-
Tetrabutylammonium bromide (TBAB): 1.1 kg (3.4 mol, 5 mol%)
-
Toluene: 100 L
-
Deionized water
-
Methanol
Procedure:
-
Reaction Setup: Charge the reactor with 8-hydroxyquinoline, milled potassium carbonate, tetrabutylammonium bromide, and toluene.
-
Heating and Inerting: Begin agitation and heat the mixture to 60 °C under a nitrogen atmosphere.
-
Benzyl Bromide Addition: Once the temperature is stable, begin the controlled addition of benzyl bromide via a dosing pump over a period of 2-3 hours, maintaining the internal temperature between 60-65 °C. Monitor the temperature closely and adjust the addition rate as needed to control the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65 °C for an additional 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 8-hydroxyquinoline is complete.
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water to the reactor and stir for 30 minutes. Stop the agitation and allow the phases to separate.
-
Phase Separation: Transfer the lower aqueous phase to a waste container.
-
Washing: Wash the organic phase with deionized water twice more.
-
Solvent Swap and Crystallization: Distill off the toluene under reduced pressure. Add methanol to the residue and heat to reflux to dissolve the product.
-
Isolation: Cool the methanolic solution slowly to 0-5 °C to induce crystallization. Hold at this temperature for at least 2 hours.
-
Filtration and Drying: Isolate the crystalline product by filtration using a Nutsche filter. Wash the filter cake with cold methanol. Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Data Presentation
| Parameter | Laboratory Scale (10 g) | Scaled-Up (10 kg) |
| 8-Hydroxyquinoline | 10.0 g (0.069 mol) | 10.0 kg (68.9 mol) |
| Benzyl Bromide | 13.0 g (0.076 mol) | 13.0 kg (76.0 mol) |
| Base | K₂CO₃ (14.3 g, 0.103 mol) | K₂CO₃ (14.3 kg, 103.4 mol) |
| Solvent | DMF (100 mL) | Toluene (100 L) |
| Catalyst | None | TBAB (1.1 kg, 3.4 mol) |
| Reaction Temperature | 60-70 °C | 60-65 °C |
| Work-up | Liquid-liquid extraction | Phase separation |
| Purification | Column chromatography | Crystallization |
| Expected Yield | 70-85% | 85-95% |
Visualization of the Scale-Up Workflow
Caption: Workflow for the scaled-up production of 8-benzyloxyquinoline.
Quality Control and Analytical Methods
Ensuring the quality and purity of the final 8-benzyloxyquinoline product is paramount, especially when it is intended for use as a pharmaceutical intermediate.[][16] A comprehensive set of analytical tests should be performed.[17][18]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and for monitoring the progress of the reaction.[19][20] A validated HPLC method should be used to quantify the main component and any related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the 8-benzyloxyquinoline.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
-
Melting Point: The melting point is a good indicator of the purity of a crystalline solid.
-
Loss on Drying (LOD): This test determines the amount of residual solvent in the final product.
Troubleshooting Common Issues in Scale-Up
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Side reactions (e.g., elimination); Mechanical losses during work-up. | Extend reaction time or increase temperature slightly; Ensure benzyl bromide is of high quality and the base is not excessively strong[21]; Optimize filtration and transfer steps. |
| High Impurity Profile | Incomplete reaction; Side reactions due to poor temperature control; Inefficient purification. | Ensure complete conversion by HPLC before work-up; Improve temperature control during benzyl bromide addition[5]; Optimize crystallization conditions (solvent, cooling rate). |
| Poor Crystallization | Supersaturation issues; Presence of impurities inhibiting crystallization. | Adjust solvent composition or concentration; Employ seeding strategies; Perform a pre-purification step if necessary.[22] |
| Color in Final Product | Presence of colored impurities. | Perform a charcoal treatment of the solution before crystallization; Re-crystallize the product. |
Conclusion
The scale-up of 8-benzyloxyquinoline production via the Williamson ether synthesis is a feasible and efficient process when key parameters are carefully controlled. The transition from a laboratory-scale procedure to a larger-scale operation necessitates a focus on heat management, process safety, and the implementation of more sustainable practices such as phase transfer catalysis. By following the detailed protocols and considering the troubleshooting guidance provided, researchers and drug development professionals can confidently and safely produce high-quality 8-benzyloxyquinoline for their downstream applications.
References
-
Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Phase Transfer Catalysis | Dalal Institute. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - MDPI. (2021, October 29). Retrieved February 22, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved February 22, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Retrieved February 22, 2026, from [Link]
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). Retrieved February 22, 2026, from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 22, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (2023). Retrieved February 22, 2026, from [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 22, 2026, from [Link]
-
CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 - YouTube. (2020, April 17). Retrieved February 22, 2026, from [Link]
-
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
-
-
Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved February 22, 2026, from [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Retrieved February 22, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved February 22, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
-
BENZYL BROMIDE. (n.d.). Retrieved February 22, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved February 22, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Review Article - Analytical Method Development and Validation - Mansa STM Publishers. (n.d.). Retrieved February 22, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved February 22, 2026, from [Link]
-
Analytical Method Validation & Common Problem 1 - NPRA. (n.d.). Retrieved February 22, 2026, from [Link]
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - EMA. (n.d.). Retrieved February 22, 2026, from [Link]
-
Annex 1 WHO good practices for pharmaceutical quality control laboratories - World Health Organization (WHO). (n.d.). Retrieved February 22, 2026, from [Link]
-
Guideline On Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products - BfArM. (2023, March 1). Retrieved February 22, 2026, from [Link]
-
University of Southern Denmark Process analytical technology for crystallization of active pharmaceutical ingredients Malwade, C. (n.d.). Retrieved February 22, 2026, from [Link]
-
Is your Active Pharmaceutical Ingredient quality control strategy up to standard? - Starodub. (2019, July 8). Retrieved February 22, 2026, from [Link]
-
Phase Equilibria and Crystallization Behaviour of Succinonitrile - 8-Hydroxyquinoline Eutectic System - JSciMed Central. (2014, March 18). Retrieved February 22, 2026, from [Link]
-
Independent Validation of an In Silico Tool for a Pilot-Scale Pharmaceutical Crystallization Process Development - MDPI. (2021, April 6). Retrieved February 22, 2026, from [Link]
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- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Benzyloxyquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted Benzyl Bromide
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted benzyl bromide from 8-benzyloxyquinoline following its synthesis. As Senior Application Scientists, we offer field-proven insights and detailed protocols to ensure the successful purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical property differences between 8-benzyloxyquinoline and benzyl bromide that can be exploited for separation?
Understanding the distinct properties of your product and the unreacted starting material is crucial for selecting an effective purification strategy. The primary differences lie in their polarity, boiling points, and reactivity.
| Property | 8-Benzyloxyquinoline | Benzyl Bromide | Rationale for Separation |
| Molecular Weight | 235.29 g/mol | 171.03 g/mol [1] | The difference in molecular weight can influence diffusion rates in chromatography. |
| Boiling Point | Not readily available | ~198-201 °C[1][2][3][4] | The high boiling point of benzyl bromide makes simple distillation challenging if the product is not thermally stable, but it can be removed under high vacuum.[5] |
| Polarity | Moderately polar due to the quinoline nitrogen and ether oxygen. | Less polar than the product. | This difference is the basis for separation by column chromatography. |
| Solubility | Soluble in many organic solvents like DCM, DMF, and ethanol.[6] | Miscible with organic solvents like benzene, ethanol, and ether.[7][8] Slightly soluble in water, with slow reaction.[2][9][10] | Differential solubility can be exploited in recrystallization and liquid-liquid extraction. |
| Reactivity | Generally stable, but the quinoline nitrogen is basic.[11] | Highly reactive electrophile and lachrymator.[8][10] Reacts with nucleophiles like amines and water.[9][10] | The high reactivity of benzyl bromide allows for selective quenching to convert it into a more easily removable compound. |
Q2: What are the most common methods for removing unreacted benzyl bromide?
There are several effective methods, and the choice often depends on the scale of the reaction and the purity requirements.
-
Quenching: Excess benzyl bromide can be reacted with a nucleophile to form a more polar and easily separable byproduct. For instance, adding a primary or secondary amine, or even triethylamine, will convert benzyl bromide into a water-soluble ammonium salt that can be removed during an aqueous workup.[5][12]
-
Liquid-Liquid Extraction: This technique is often used after quenching. By washing the organic layer with an aqueous solution, the polar byproducts of the quenching reaction can be removed.
-
Column Chromatography: This is a highly effective method for separating compounds based on their polarity.[11][13][14][15] Since 8-benzyloxyquinoline is more polar than benzyl bromide, they can be separated on a silica gel column.
-
Recrystallization: If 8-benzyloxyquinoline is a solid, recrystallization can be an excellent final purification step.[16][17][18][19] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, during which the pure compound crystallizes while impurities remain in the solution.
Q3: How can I monitor the removal of benzyl bromide?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the purification.[20][21] Benzyl bromide, being less polar, will have a higher Rf value (run further up the plate) than the more polar 8-benzyloxyquinoline. The disappearance of the benzyl bromide spot indicates its successful removal. Staining with potassium permanganate can be useful as benzyl bromide will react.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method to confirm the absence of benzyl bromide.[22][23][24] The benzylic protons of benzyl bromide appear as a characteristic singlet around 4.5 ppm. The absence of this peak in the final product spectrum indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For detecting trace amounts of benzyl bromide, GC-MS is a very sensitive technique.[25][26]
Q4: What are the safety precautions I should take when working with benzyl bromide?
Benzyl bromide is a lachrymator, meaning it causes severe irritation to the eyes and respiratory tract.[8][10] It is also toxic and corrosive.[9][10] Always handle benzyl bromide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Troubleshooting Guides
Problem: My TLC shows that benzyl bromide and 8-benzyloxyquinoline have very similar Rf values. How can I improve their separation for column chromatography?
-
Optimize the Solvent System: If the spots are too close, you need to adjust the polarity of your eluent.[27]
-
If spots are too high (high Rf): Decrease the polarity of the mobile phase. Use a higher percentage of a non-polar solvent like hexanes or petroleum ether.
-
If spots are too low (low Rf): Increase the polarity of the mobile phase by adding more of a polar solvent like ethyl acetate or dichloromethane.
-
Try a different solvent system: Sometimes, a different combination of solvents can provide better selectivity. For example, a toluene/ethyl acetate mixture might offer different selectivity compared to a hexane/ethyl acetate system due to π-π interactions.[13]
-
Problem: I've tried recrystallization, but my product is still an oil or is contaminated with benzyl bromide. What can I do?
-
Induce Crystallization: If your product is an oil, it may be due to residual solvent or impurities. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product can also initiate crystallization.
-
Change the Solvent System: The choice of solvent is critical for successful recrystallization.[17] You may need to screen several solvents or solvent mixtures. A good recrystallization solvent should dissolve your compound when hot but not at room temperature.[16][19]
-
Salt Formation: Since 8-benzyloxyquinoline has a basic nitrogen atom, you can try forming a salt, such as a hydrochloride salt.[11] Salts are often crystalline even when the free base is an oil. After purification by recrystallization of the salt, you can regenerate the free base by treatment with a mild base.
Problem: After aqueous workup, I suspect I still have benzyl bromide in my organic layer. How can I be sure, and what's the next step?
-
Confirmation: Run a TLC of your organic layer against a standard of benzyl bromide. If a spot with the same Rf is present, you still have contamination.
-
Next Steps:
-
Quench: If you haven't already, perform a quenching step. Add a small amount of an amine like triethylamine or piperidine to the organic layer and stir for an hour at room temperature.[5][12] This will convert the remaining benzyl bromide into a water-soluble salt.
-
Repeat Aqueous Wash: Wash the organic layer again with water or brine to remove the newly formed salt.
-
Proceed to Chromatography: If quenching and extraction are insufficient, column chromatography is the most reliable next step.
-
Detailed Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add a quenching agent, such as 1.5 equivalents of triethylamine, to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL for a 100 mL reaction volume).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 8-benzyloxyquinoline.
Protocol 2: Column Chromatography
-
Prepare the Column: Slurry silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.[13]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.
-
Elute: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexanes). Benzyl bromide will elute first.[12]
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar 8-benzyloxyquinoline.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair in which 8-benzyloxyquinoline is soluble when hot and insoluble when cold.[16] Ethanol/water or ethyl acetate/hexanes are often good starting points.[6]
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.[18]
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Large, pure crystals should form. Cooling too quickly can trap impurities.[17]
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals under vacuum.
Visualizations
Caption: A decision-making workflow for the purification of 8-benzyloxyquinoline.
Caption: The quenching reaction of benzyl bromide with triethylamine.
References
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- Wikipedia. (n.d.). Benzyl bromide.
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- Grokipedia. (n.d.). Benzyl bromide.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?
- CAMEO Chemicals | NOAA. (n.d.). benzyl bromide - Report.
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- CymitQuimica. (n.d.). CAS 100-39-0: Benzyl bromide.
- PubChem. (n.d.). Benzyl Bromide | C7H7Br | CID 7498.
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- BenchChem. (n.d.). 6-(Benzyloxy)quinoline|CAS 108825-21-4|Research Chemical.
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- National Initiative on Undergraduate Science. (n.d.). Recrystallization.
- ECHEMI. (n.d.). How does one separate Benzyl bromide from the reaction mixture?
- Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Reddit. (2022). separating benzyl bromide.
- ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
- YouTube. (2020). Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction?
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry.
- Thieme. (n.d.). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process.
- PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- IJRAR. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Studylib. (n.d.). Liquid-Liquid Extraction: Separatory Funnel Technique.
- Reddit. (2022). separating benzyl bromide and product spots on tlc.
- PubChem. (n.d.). 8-Benzyloxyquinoline | C16H13NO | CID 150728.
- PMC. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.
- Semantic Scholar. (2013). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography.
- NIST. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites.
- Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
- Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
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- PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives.
- MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants.
- BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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Technical Support Center: 8-Benzyloxyquinoline Solubility Optimization
This technical guide is structured to address the specific solubility challenges of 8-benzyloxyquinoline (8-BQ) in aqueous biological assays. It is written from the perspective of a Senior Application Scientist to provide authoritative, actionable, and scientifically grounded solutions.
Topic: Overcoming Solubility & Precipitation Issues in Aqueous Assays Compound Class: Lipophilic Quinoline Ethers Document ID: TS-8BQ-SOL-001[1][2][3]
Executive Summary & Chemical Context
8-Benzyloxyquinoline (8-BQ) is a lipophilic scaffold (LogP ~2.8–3.[1][2][3]5) widely used in medicinal chemistry as a precursor for metalloproteinase inhibitors, anticancer agents (e.g., c-Met kinase inhibitors), and cation chelators.
Unlike its parent compound, 8-hydroxyquinoline, 8-BQ lacks a hydrogen-bond donor at the 8-position due to the benzyl ether cap.[1][2] This structural modification significantly reduces its aqueous solubility and increases its tendency to aggregate via
The Core Problem: Users frequently report "disappearing compound" phenomena where 8-BQ precipitates upon dilution from DMSO stock into aqueous buffers (PBS/HEPES), or forms colloidal aggregates that sequester enzymes, leading to false-positive inhibition (pan-assay interference).[1][2][3]
Diagnostic Workflow: Is Your Compound Actually Soluble?
Before optimizing, you must diagnose the state of your compound in the assay buffer. Visual clarity is not a sufficient metric for nanomolar/micromolar assays.[2]
Diagram 1: Solubility Validation Decision Tree
This workflow uses light scattering (Nephelometry) or Absorbance to detect micro-precipitation.[3]
Caption: Logical workflow for detecting micro-precipitation using optical density or Dynamic Light Scattering (DLS).
Solubilization Strategies & Protocols
Strategy A: The "Intermediate Dilution" Method
Directly spiking 100% DMSO stock into aqueous buffer often causes "shock precipitation" due to the rapid change in polarity.
Protocol:
-
Prepare Stock: Dissolve 8-BQ in 100% anhydrous DMSO to 10 mM.
-
Intermediate Step: Dilute the stock 1:10 or 1:20 into a secondary solvent (e.g., Ethanol or 50% DMSO/Water) before the final spike.
-
Final Dilution: Spike the intermediate solution into the assay buffer.
-
Why? This creates a hydration gradient, allowing the hydration shell to form more gradually around the quinoline ring.
-
Strategy B: Addressing Ionic Strength (Salting Out)
8-BQ is less soluble in high-salt buffers (like PBS) than in water due to the "salting-out" effect.[1][2][3]
Troubleshooting Table: Buffer Compatibility
| Assay Medium | Solubility Risk | Recommendation |
| Pure Water | Moderate | Not physiological; use only for initial checks.[1][2][3] |
| PBS (150mM NaCl) | High | High ionic strength drives hydrophobic aggregation.[2][3] Switch to low-salt Tris or HEPES if possible.[1][2] |
| Cell Media (DMEM) | Low | Serum proteins (BSA/FBS) bind 8-BQ, keeping it in solution (but reducing free concentration).[1][2][3] |
| Enzyme Buffer | Moderate | Add non-ionic detergent (0.01% Triton X-100) to prevent aggregation.[2][3] |
Strategy C: Preventing Colloidal Aggregation
Lipophilic quinolines are notorious for forming promiscuous aggregates that inhibit enzymes non-specifically.[2][3]
-
The Fix: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1][2][3]
-
Mechanism: The detergent disrupts the colloidal aggregates, forcing the compound back into a monomeric state or stabilizing it in micelles. If inhibition disappears after adding detergent, your initial "hit" was a false positive caused by aggregation.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
Use this to determine the absolute limit of 8-BQ in your specific buffer.[1][2]
-
Preparation: Add excess solid 8-BQ (~1 mg) to 1 mL of your specific assay buffer (e.g., PBS pH 7.4).
-
Incubation: Shake at room temperature for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes or filter using a 0.22 µm PVDF filter (do not use nylon, which binds quinolines).
-
Quantification:
-
Dilute the supernatant 1:10 in Methanol.
-
Measure UV Absorbance at 240 nm (quinoline core absorption).
-
Compare against a standard curve prepared in Methanol.
-
Protocol 2: Preparation of 8-BQ for Cell-Based Assays
Target: 10 µM final concentration, <0.5% DMSO.[1][2][3]
-
Stock: 10 mM 8-BQ in DMSO.
-
Pre-warm: Warm the cell culture media (with 10% FBS) to 37°C.
-
Note: Cold media promotes precipitation.[2]
-
-
Rapid Spike: Vortex the media vigorously while adding the DMSO stock.
-
Critical: Do not add DMSO to the side of the tube; inject directly into the vortexing liquid to ensure immediate dispersion.
-
-
Visual Check: Hold the tube up to a light source.[3] Cloudiness indicates precipitation.[2] If cloudy, sonicate for 5 minutes at 37°C.
Frequently Asked Questions (FAQs)
Q1: Why does 8-BQ precipitate in PBS but dissolves fine in water?
A: This is the "Salting Out" effect.[1][2][3] The ions in PBS (
-
Fix: Reduce salt concentration or add 0.1% BSA to act as a carrier.
Q2: Can I acidify the buffer to improve solubility? A: Chemically, yes—protonating the quinoline nitrogen (pKa ~5) makes it cationic and highly soluble. However, biologically, no . Most assays require pH 7.[2]4. Lowering pH to <5.0 will likely denature your protein target or kill your cells.[2]
-
Exception: If you are running a specific lysosomal assay (pH 4.5), solubility will naturally improve.
Q3: My IC50 shifts dramatically when I add Triton X-100. Why? A: You likely had a "false positive" aggregator.[2][3] Without detergent, 8-BQ formed sticky colloids that sequestered your enzyme.[1][2] Adding Triton broke up these colloids.[2] The new (higher) IC50 represents the true inhibition of the monomeric molecule. This is a standard validation step for quinoline drugs.[2][3]
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Shoichet, B. K. (2006).[3] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
-
PubChem. (2025).[2][3][4] 8-Benzyloxyquinoline Compound Summary (CID 150728).[1][2][4] National Library of Medicine. [1]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
Sources
- 1. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Benzyloxy-2-oxo-1H-quinoline | C16H13NO2 | CID 10890359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-(Benzyloxy)-5-Chloroquinoline | C16H12ClNO | CID 18968588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Benzyloxyquinoline | C16H13NO | CID 150728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support: Optimizing O-Alkylation of 8-Hydroxyquinoline
Ticket ID: 8HQ-BN-OPT-001 Subject: Optimization of Base Equivalents for 8-Hydroxyquinoline Benzylation Assigned Specialist: Senior Application Scientist, Chemical Process Dev.[1][2]
Introduction: The "Amphoteric" Trap
Welcome to the technical support center. You are likely here because your yield is stalling at 60%, your product is colored red/brown, or you are observing an inseparable impurity spot on your TLC.
Benzylation of 8-hydroxyquinoline (8-HQ) is not a simple Williamson ether synthesis.[1][2] 8-HQ is an amphoteric scaffold containing both an acidic phenol (
The critical parameter for success is not just the amount of base, but the identity and stoichiometry of the base relative to the substrate's chelating capability.[2] This guide optimizes the base equivalents to favor O-alkylation (ether formation) over N-alkylation (quaternization) and side reactions.[1][2]
Module 1: Critical Mechanism Analysis
The Chelation & Selectivity Challenge
In solution, 8-HQ exists in equilibrium between its neutral form, its phenoxide anion, and a zwitterionic form.[2] The metal cation from your base (
-
Template: 8-HQ is a bidentate ligand.[1][2][3] If
coordinates too tightly to the Nitrogen, it pulls electron density, making the Oxygen less nucleophilic.[2] If it coordinates loosely, the Oxygen is free to attack the benzyl halide.[2]
Key Insight: You need a base that provides a "loose" ion pair (like
Figure 1: Mechanistic divergence in 8-HQ alkylation. Insufficient base allows neutral 8-HQ to act as a pyridine nucleophile, leading to N-alkylation.[2]
Module 2: Optimizing Base Equivalents
The "Standard" 1.0 equivalent is insufficient for this reaction due to the buffering capacity of the byproduct (HCl/HBr) and the need to push the equilibrium fully to the phenoxide.[1][2]
The Golden Ratio: 1.5 – 2.0 Equivalents[1]
| Base | Rec.[1][2][3][4][5][6][7][8][9] Eq. | Solvent | Temp | Verdict |
| 1.5 – 2.0 | DMF/Acetone | 60–80°C | OPTIMAL. Potassium is large enough to disrupt tight chelation, promoting O-alkylation.[1][2] Excess base ensures HCl scavenging.[1][2] | |
| 1.1 – 1.3 | DMF | 25–40°C | High Performance. The "Cesium Effect" increases O-nucleophilicity due to weak solvation.[1][2] Use for difficult substrates.[1][2] | |
| 1.1 | DMF/THF | 0°C -> RT | Risky. High basicity can cause side reactions with sensitive benzyl halides.[1][2] Sodium coordinates tightly to 8-HQ.[1][2] | |
| 1.5 | Reflux | Poor. Water promotes hydrolysis of Benzyl Chloride to Benzyl Alcohol.[1][2] |
Why 2.0 Equivalents of ?
-
Stoichiometry: You need 1.0 eq to neutralize the phenol.[1][2]
-
Scavenging: You need 1.0 eq to neutralize the acid (
) generated during substitution.[1][2] -
Surface Area: In heterogeneous reactions (solid base in organic solvent), excess solid surface area speeds up the reaction.[1][2]
Module 3: Standard Operating Procedure (SOP)
Protocol ID: SOP-8HQ-BN-02 Scale: 10 mmol (approx. 1.45 g 8-HQ)
Reagents:
-
Benzyl Bromide (1.1 eq) (Note: Bromide is preferred over Chloride for faster kinetics at lower temps)[2]
-
Potassium Carbonate (anhydrous, 2.0 eq)[2]
Workflow:
-
Activation Phase:
-
Reaction Phase:
-
Work-up (The "Emulsion" Fix):
Figure 2: Step-by-step logic for the benzylation workflow.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned dark red/black. Is this normal?
-
Diagnosis: 8-HQ is prone to oxidation, especially in basic solutions with trace metals (Fe/Cu).[1][2]
-
Fix: Ensure your DMF is fresh.[1][2] The color is usually an impurity and often disappears during the aqueous workup or column chromatography.[1][2] If it persists, add a pinch of sodium dithionite during the workup.[2]
Q2: I see a spot on the baseline of my TLC that won't move.
-
Diagnosis: This is likely the N-benzyl-8-hydroxyquinolinium salt (Quaternary ammonium).[1][2]
-
Cause: You likely ran the reaction too hot (>100°C) or used a leaving group that was too "soft" (like Benzyl Iodide) without sufficient hard base character.[1][2]
-
Solution: You cannot revert this. Optimize by lowering temperature and ensuring you use 2.0 eq of
to keep the Oxygen nucleophilic.
Q3: Can I use Benzyl Chloride instead of Bromide?
-
Adjustment: Yes, but Benzyl Chloride is less reactive.[1][2] You must add Potassium Iodide (KI, 0.1 eq) as a catalyst (Finkelstein condition) to generate the reactive iodide in situ.[2] Increase temperature to 80°C.
Q4: My yield is low (40-50%). Can I just add more base?
-
Warning: Adding massive excess (>3 eq) of carbonate can make the slurry too thick to stir, reducing mass transfer.[2]
-
Better Fix: Switch to
(1.2 eq) . Cesium is more soluble in DMF and the "naked" phenoxide is significantly more reactive.[1][2]
References
-
Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines. Source: Philippine Journal of Health Research and Development (2019/2022).[1][2] Context: Establishes the Williamson ether synthesis protocol using
in acetone/DMF for 8-HQ derivatives. URL:[Link] -
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (2020).[1][2][3] Context: Comprehensive review of 8-HQ functionalization, citing base-mediated alkylation strategies. URL:[Link]
-
8-Hydroxyquinoline (PubChem Compound Summary). Source: National Center for Biotechnology Information (2025).[1][2] Context: Verification of chemical properties (
, solubility) and safety data. URL:[Link][2]
Sources
- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
8-benzyloxyquinoline stability in acidic vs basic conditions
Technical Support Center: 8-Benzyloxyquinoline Stability
Welcome to the technical support guide for 8-benzyloxyquinoline. This resource is designed for researchers, chemists, and formulation scientists to address common questions and challenges related to the stability of 8-benzyloxyquinoline under various pH conditions. Understanding its degradation profile is critical for developing robust analytical methods, designing stable formulations, and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation pathways for 8-benzyloxyquinoline in acidic and basic environments?
Answer:
8-Benzyloxyquinoline has two primary points of susceptibility to degradation under hydrolytic stress: the ether linkage and the quinoline ring itself. The specific pathway that predominates is highly dependent on the pH and temperature of the environment.
-
Under Acidic Conditions: The most probable degradation pathway is the acid-catalyzed cleavage of the benzyl ether bond.[1][2] The ether oxygen is protonated, making the benzylic carbon an excellent electrophile. A subsequent nucleophilic attack (e.g., by water) cleaves the C-O bond, leading to the formation of 8-hydroxyquinoline and benzyl alcohol . This reaction is a classic example of debenzylation of an aryl benzyl ether.[1][3] At very harsh acidic conditions, further degradation of the resulting 8-hydroxyquinoline ring could occur, but the initial debenzylation is the primary concern.[4][5]
-
Under Basic Conditions: The benzyloxy-ether linkage is generally more stable under basic conditions compared to acidic conditions. However, the quinoline ring system itself can be susceptible to nucleophilic attack at elevated temperatures, though this typically requires harsh conditions.[6] For 8-benzyloxyquinoline, the most likely scenario under moderate basic stress is that the molecule remains relatively stable. Significant degradation would likely involve complex reactions on the quinoline ring rather than simple hydrolysis of the ether.
Q2: My 8-benzyloxyquinoline sample shows rapid degradation when I use an acidic mobile phase for my HPLC analysis. What is likely happening?
Answer:
This is a common issue that highlights the lability of the benzyl ether linkage in an acidic environment. The cause is almost certainly acid-catalyzed hydrolysis occurring in-situ during your chromatographic run.
Causality: Protic, acidic mobile phases (e.g., containing trifluoroacetic acid (TFA) or formic acid) can provide the necessary protons to catalyze the cleavage of the benzyl group, as described in Q1.[7][8] This results in the formation of 8-hydroxyquinoline and benzyl alcohol. You will likely observe a decreasing peak area for 8-benzyloxyquinoline over time and a corresponding increase in a new, more polar peak, which is characteristic of 8-hydroxyquinoline.
Troubleshooting & Recommendations:
-
Reduce Acid Concentration: Use the lowest possible concentration of acid in your mobile phase that still provides good peak shape. Start at 0.05% and adjust as needed.
-
Use a Weaker Acid: If possible, switch from a strong acid like TFA to a weaker acid like formic acid or acetic acid.
-
Control Temperature: Run the HPLC column at or below room temperature. Elevated temperatures will accelerate the acid-catalyzed hydrolysis.
-
Minimize Sample Residence Time: Keep analytical run times as short as possible. Use fresh samples and avoid letting samples sit in the autosampler in the acidic mobile phase for extended periods.
-
Method Re-development: If the issue persists, consider developing a method using a neutral or slightly basic mobile phase if your column chemistry allows (e.g., a hybrid or polymer-based C18 column).
Q3: How do I perform a controlled acid-forced degradation study on 8-benzyloxyquinoline?
Answer:
A controlled forced degradation study is essential to definitively identify degradation products and establish the stability-indicating nature of your analytical method, in line with ICH guidelines.[9][10][11] The goal is to achieve partial degradation, typically in the range of 5-20%.[9]
Experimental Protocol: Acid-Forced Degradation
-
Preparation:
-
Prepare a stock solution of 8-benzyloxyquinoline in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare your acidic stress agent: 0.1 M Hydrochloric Acid (HCl).
-
-
Stress Conditions:
-
In a clean glass vial, add a known volume of your stock solution.
-
Add an equal volume of 0.1 M HCl. This creates a 50:50 mix of organic solvent and aqueous acid, ensuring the compound remains dissolved.
-
Gently vortex the mixture.
-
Place the vial in a temperature-controlled water bath set to 60°C.
-
Monitor the reaction over time by taking aliquots at specific intervals (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to stop the degradation.
-
Dilute the neutralized sample with your mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of 8-benzyloxyquinoline in the stressed sample to an unstressed control.
-
Identify the major degradation peak. Based on the mechanism, this is expected to be 8-hydroxyquinoline.[12] Confirm its identity by comparing its retention time with a pure reference standard of 8-hydroxyquinoline. For absolute confirmation, LC-MS/MS analysis is recommended.[13]
-
Self-Validation Check:
-
A good mass balance (typically 95-105%) should be achieved, where the sum of the assay of the parent compound and the assays of all degradation products is close to the initial assay of the parent compound. This confirms that all significant degradants are being detected.
Q4: I observe a yellow discoloration in my 8-benzyloxyquinoline solution when I expose it to a strong base. Is this expected?
Answer:
Yes, this is an expected observation. The discoloration is likely due to the formation of the phenoxide of trace amounts of 8-hydroxyquinoline, which is a known degradation product and a common impurity in 8-benzyloxyquinoline preparations.
Causality: 8-hydroxyquinoline is a phenolic compound. In the presence of a base, the acidic proton of the hydroxyl group is removed, forming a sodium or potassium phenoxide salt. This phenoxide ion is highly conjugated and typically exhibits a strong yellow color. Even a small amount of 8-hydroxyquinoline impurity can produce a noticeable color change in a basic solution. While 8-benzyloxyquinoline itself is relatively stable to base, the presence of this impurity can be a sensitive indicator of the solution's pH.
Troubleshooting & Recommendations:
-
Confirm Purity: Check the purity of your starting material. If the discoloration is significant, your 8-benzyloxyquinoline may contain a higher-than-expected level of 8-hydroxyquinoline impurity.
-
Use Inert Atmosphere: While the primary cause is phenoxide formation, prolonged exposure of quinoline-type compounds to basic conditions at high temperatures in the presence of oxygen can lead to complex oxidative degradation pathways, which may also contribute to color changes.[4][5] Performing experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q5: What is the recommended procedure for a base-forced degradation study?
Answer:
The procedure for a base-forced degradation study is similar to the acid study, but typically requires more forcing conditions (higher temperature or longer duration) due to the relative stability of the benzyl ether in base.
Experimental Protocol: Base-Forced Degradation
-
Preparation:
-
Prepare a 1 mg/mL stock solution of 8-benzyloxyquinoline in acetonitrile or methanol.
-
Prepare your basic stress agent: 0.1 M Sodium Hydroxide (NaOH).
-
-
Stress Conditions:
-
In a glass vial, mix equal volumes of your stock solution and 0.1 M NaOH.
-
Place the vial in a water bath at 60°C.
-
Note: As degradation is expected to be slower, you may need to extend the time points (e.g., 8, 24, 48 hours) or increase the temperature to achieve the target 5-20% degradation.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Immediately neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration.
-
Analyze by HPLC.
-
-
Data Interpretation:
-
Quantify the degradation of the parent compound.
-
Analyze for any new peaks. While significant formation of 8-hydroxyquinoline is less likely than in acid, it should still be monitored. Other minor degradants arising from reactions on the quinoline ring may be observed.
-
Data & Visualization Summary
Table 1: Summary of Expected Stability and Degradation Products
| Condition | Relative Stability | Primary Degradation Pathway | Major Degradants |
| Acidic (e.g., 0.1 M HCl, 60°C) | Labile | Acid-catalyzed ether hydrolysis | 8-Hydroxyquinoline, Benzyl Alcohol |
| Basic (e.g., 0.1 M NaOH, 60°C) | Stable | Generally stable; ring modification under harsh conditions | Minimal degradation expected |
Diagrams
Caption: Acid-catalyzed cleavage of the benzyl ether bond.
Caption: Workflow for a typical forced degradation experiment.
References
-
ResearchGate. Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation. Available at: [Link]
-
MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Available at: [Link]
-
Journal of the American Chemical Society. Intramolecular general-base-catalyzed hydrolysis and aminolysis of the ester bond by imidazole and quinoline bases. Available at: [Link]
-
PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Available at: [Link]
-
ACS Publications. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Available at: [Link]
-
Journal of the American Chemical Society. Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates. Available at: [Link]
-
AERU. 8-hydroxyquinoline. Available at: [Link]
-
Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available at: [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Available at: [Link]
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
MedCrave. Forced Degradation Studies. Available at: [Link]
-
Digital Commons @ DU. Quinolines: Novel Synthesis and Derivatives of Heterocyclic Bioactive. Available at: [Link]
-
ATSDR. ANALYTICAL METHODS. Available at: [Link]
-
ResearchGate. METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Available at: [Link]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
PubChem. 8-Benzyloxyquinoline. Available at: [Link]
-
PMC. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available at: [Link]
-
PubChem. 8-Benzyloxy-2-oxo-1H-quinoline. Available at: [Link]
-
PMC. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Available at: [Link]
-
SciSpace. Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Available at: [Link]
-
PMC. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available at: [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. autechindustry.com [autechindustry.com]
- 13. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating O-Alkylation: A Comparative IR Spectral Analysis of 8-Benzyloxyquinoline
This guide serves as an authoritative technical resource for the structural validation of 8-Benzyloxyquinoline , specifically focusing on the diagnostic utility of the C-O ether stretch in Infrared (IR) spectroscopy.
Executive Summary & Technical Context
8-Benzyloxyquinoline is a pivotal intermediate in medicinal chemistry, often synthesized via the Williamson etherification of 8-Hydroxyquinoline (8-HQ) . For researchers and drug developers, the critical "performance" metric of this synthesis is not just yield, but the conclusive validation of O-alkylation over N-alkylation or unreacted starting material.
This guide compares the IR spectral signature of the product against its precursor, establishing the C-O ether stretch as the primary determinant of reaction success.
The Core Challenge
Distinguishing the product (Ether) from the precursor (Phenol) relies on detecting the formation of the C-O-C bond and the simultaneous loss of the O-H bond.
-
Target: 8-Benzyloxyquinoline (Aryl-Alkyl Ether)
-
Alternative/Precursor: 8-Hydroxyquinoline (Phenol)[1]
Spectral Performance Comparison
The following data compares the diagnostic IR signals of 8-Benzyloxyquinoline against its precursor. The "Performance" here is defined as the spectral resolution required to confirm structural identity.
Comparative Data Table: Diagnostic Frequencies
| Functional Group | Vibration Mode | Precursor: 8-Hydroxyquinoline | Product: 8-Benzyloxyquinoline | Diagnostic Status |
| Hydroxyl (-OH) | O-H Stretch | 3100–3400 cm⁻¹ (Broad, Strong) | ABSENT | Primary Indicator |
| Ether (Ar-O-C) | C-O Asym. Stretch | ~1200–1220 cm⁻¹ (Phenolic C-O) | 1230–1260 cm⁻¹ (Strong) | Confirmation of Ether |
| Ether (C-O-CH₂) | C-O Sym. Stretch | N/A | 1000–1050 cm⁻¹ (Med/Strong) | Benzyl Linkage Marker |
| Aromatic Ring | C=C Stretch | 1580, 1500 cm⁻¹ | 1580–1600 cm⁻¹ | Non-Diagnostic (Conserved) |
| Benzyl Group | C-H Out-of-Plane | N/A | 690–710 & 730–770 cm⁻¹ | Benzyl Group Confirmation |
Mechanistic Insight: The C-O Stretch Shift
In 8-Hydroxyquinoline, the C-O stretch has significant single-bond character but is influenced by the resonance of the phenol. Upon benzylation:
-
Asymmetric Stretch (1230–1260 cm⁻¹): This band corresponds to the vibration between the Quinoline aromatic ring and the Oxygen. It typically shifts to a higher frequency compared to the free phenol due to the removal of hydrogen bonding and changes in dipole moment.
-
Symmetric Stretch (1000–1050 cm⁻¹): This band arises from the Oxygen-to-Methylene (
) bond. It is unique to the product and serves as a secondary confirmation of the alkyl chain attachment.
Visualization of Structural Transformation
The following diagram illustrates the synthesis pathway and the corresponding spectral changes, providing a logical flow for reaction monitoring.
Figure 1: Synthesis pathway of 8-benzyloxyquinoline showing the transition from O-H dominant spectra to C-O ether dominant spectra.
Experimental Protocol: Synthesis & Characterization
To ensure the IR data presented above is reproducible, the following protocol outlines the generation of the sample. This "Self-Validating System" ensures that the spectrum you measure actually belongs to the target compound.
A. Synthesis (Williamson Etherification)
-
Reagents: Dissolve 8-Hydroxyquinoline (1.0 eq) in anhydrous DMF or Acetone.
-
Base Activation: Add Potassium Carbonate (
) (1.5 eq) and stir for 30 minutes to generate the phenoxide anion. Note: The solution color often shifts to yellow/orange. -
Alkylation: Dropwise add Benzyl Bromide (1.1 eq).
-
Reaction: Reflux (60°C for Acetone, 80°C for DMF) for 4–6 hours.
-
Workup: Pour into ice water. The product, 8-Benzyloxyquinoline , typically precipitates as an off-white to pale yellow solid. Filter and wash with water to remove residual base and DMF.
B. IR Sample Preparation[2][3]
-
Technique: ATR (Attenuated Total Reflectance) is preferred for rapid screening of the solid precipitate.
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).
-
Validation Step: If a broad peak remains at 3400 cm⁻¹, the product is contaminated with unreacted starting material or water. Recrystallize from ethanol.
Diagnostic Decision Tree
Use this logic flow to interpret your IR spectrum during reaction monitoring.
Figure 2: Spectral interpretation flowchart for validating the synthesis of 8-benzyloxyquinoline.
References
-
Collier, W. E., et al. (1992). "Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments." Semantic Scholar. (Establishes the 1200-1275 cm⁻¹ range for aryl-alkyl ethers). Link
-
NIST Chemistry WebBook. "8-Hydroxyquinoline IR Spectrum." National Institute of Standards and Technology. (Reference spectrum for the precursor). Link
-
Specac Application Notes. "Interpreting Infrared Spectra: Ethers and Aromatics." (General guide for C-O stretch assignment in ethers). Link
-
UCLA Chemistry. "Table of IR Absorptions." (Authoritative table for functional group frequencies). Link
-
ResearchGate. "Synthesis and characterization of 8-alkoxyquinoline derivatives." (Provides context for the synthesis and characterization of 8-HQ ethers). Link
Sources
A Comparative Crystallographic Analysis of 8-Benzyloxyquinoline Derivatives
A Technical Guide for Researchers in Drug Discovery and Materials Science
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, ranging from therapeutic agents to functional materials. Among these, 8-benzyloxyquinoline and its analogues are of particular interest due to their potential as chelating agents and scaffolds for novel molecular architectures. A thorough understanding of their three-dimensional structure is paramount for rational drug design and the engineering of materials with desired properties. This guide provides a comparative analysis of the crystal structures of two 8-benzyloxyquinoline derivatives, elucidated through single-crystal X-ray diffraction, offering insights into their molecular geometry and packing arrangements.
While the crystal structure of the parent 8-benzyloxyquinoline is not publicly available, this guide will focus on a comparative analysis of two of its derivatives for which detailed crystallographic data has been published: 8-(4-Nitrobenzyloxy)quinoline and 3-benzyl-1-((8-(benzyloxy)quinolin-2-yl)methyl)-1H-imidazol-3-ium hexafluorophosphate . This comparison will shed light on how substitutions on the benzyloxy moiety and the quinoline ring influence the overall molecular conformation and intermolecular interactions.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique that provides precise information about the internal arrangement of atoms within a crystalline solid.[1][2] The fundamental principle of this method lies in the interaction of a monochromatic X-ray beam with a single crystal. The ordered lattice of atoms in the crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections.[1] By analyzing the positions and intensities of these diffracted beams, researchers can determine the electron density distribution within the crystal and, consequently, deduce the precise atomic coordinates, bond lengths, bond angles, and other crucial structural parameters.[1]
Experimental Workflow of Single-Crystal X-ray Diffraction
The process of determining a crystal structure via SC-XRD involves a series of meticulous steps, from sample preparation to data analysis and structure refinement.[3][4] The quality of the final structure is highly dependent on the quality of the single crystal used.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Under a microscope, a suitable single crystal with well-defined faces and free of defects is selected.
-
The crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer and cooled to a specific temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is exposed to a monochromatic X-ray beam (commonly from a copper or molybdenum source).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures a slice of the diffraction pattern.
-
-
Data Processing and Reduction:
-
The collected images are processed to determine the position and intensity of each reflection.
-
The data is then integrated, scaled, and corrected for various experimental factors (e.g., absorption, Lorentz-polarization effects) to obtain a set of unique structure factors.
-
-
Structure Solution:
-
The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) of the structure factors, not their phases.
-
Ab initio methods, such as direct methods or Patterson methods, are employed to determine an initial set of phases and generate an initial electron density map.
-
-
Structure Refinement:
-
An initial atomic model is built into the electron density map.
-
This model is then refined using a least-squares method, which iteratively adjusts the atomic positions, occupancies, and displacement parameters to achieve the best possible agreement between the observed and calculated structure factors.[5][6]
-
Difference Fourier maps are used to locate missing atoms (like hydrogens) and to identify any regions of unassigned electron density.
-
-
Validation and Finalization:
-
The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.
-
The results, including atomic coordinates, bond lengths, angles, and other relevant data, are typically deposited in a crystallographic database and presented in a publication.
-
Sources
A Researcher's Guide to Elemental Analysis: The Case of 8-Benzyloxyquinoline
In the landscape of drug discovery and chemical research, the unambiguous determination of a compound's elemental composition is a cornerstone of its characterization. This guide provides a detailed, experience-driven comparison of elemental analysis by combustion, focusing on the practical application of calculating the theoretical Carbon, Hydrogen, and Nitrogen (CHN) content of 8-benzyloxyquinoline. We will delve into the causality behind experimental choices, compare this classical technique with modern alternatives, and provide the necessary protocols to ensure trustworthy and reproducible results.
The Foundational Role of Elemental Analysis
Elemental analysis, at its core, is a quantitative chemical technique used to determine the elemental composition of a substance.[1] For organic compounds, CHN analysis is a fundamental method to confirm the empirical formula of a newly synthesized molecule.[2] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously measured.[3] This information is then used to calculate the percentage by mass of each element in the original sample.[4] For a researcher, this data serves as a critical checkpoint for purity and structural confirmation.
Calculating the Theoretical CHN Content of 8-Benzyloxyquinoline
Before any experimental analysis, it is imperative to calculate the theoretical elemental composition from the molecular formula. This theoretical value serves as the benchmark against which experimental results are compared.
8-Benzyloxyquinoline has the molecular formula C₁₆H₁₃NO.[5]
To calculate the theoretical percentages of Carbon, Hydrogen, and Nitrogen, we first need the molecular weight of the compound and the atomic weights of its constituent elements.
-
Molecular Formula: C₁₆H₁₃NO
-
Atomic Weights:
-
Carbon (C): ~12.011 g/mol
-
Hydrogen (H): ~1.008 g/mol
-
Nitrogen (N): ~14.007 g/mol
-
Oxygen (O): ~15.999 g/mol
-
-
Molecular Weight (MW): (16 * 12.011) + (13 * 1.008) + (1 * 14.007) + (1 * 15.999) = 192.176 + 13.104 + 14.007 + 15.999 = 235.286 g/mol
Now, we can calculate the theoretical percentage of each element:
-
%C = (Mass of Carbon / Total Molecular Weight) * 100 %C = (192.176 / 235.286) * 100 = 81.68%
-
%H = (Mass of Hydrogen / Total Molecular Weight) * 100 %H = (13.104 / 235.286) * 100 = 5.57%
-
%N = (Mass of Nitrogen / Total Molecular Weight) * 100 %N = (14.007 / 235.286) * 100 = 5.95%
These theoretical values are the "gold standard" for our experimental analysis.
Experimental Protocol: CHN Analysis of 8-Benzyloxyquinoline
The following protocol outlines the steps for performing a CHN analysis on a solid sample of 8-benzyloxyquinoline using a modern elemental analyzer. This method is based on the Dumas method, involving flash combustion of the sample.[2]
Instrumentation: A CHN elemental analyzer (e.g., PerkinElmer 2400 Series II, Exeter Analytical CE-440, or similar).[3][6]
Materials:
-
8-Benzyloxyquinoline sample (at least 5-10 mg, finely powdered and dried).[7]
-
Tin capsules for solid samples.[3]
-
Microbalance (readable to at least 0.001 mg).
-
Calibration standard (e.g., Acetanilide).
Experimental Workflow:
Caption: Workflow for CHN Elemental Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 8-benzyloxyquinoline sample is homogenous and dry, as moisture can affect the results.[7]
-
Using a microbalance, accurately weigh 1-2 mg of the powdered sample into a pre-weighed tin capsule.[6]
-
Record the exact weight.
-
Fold and crimp the tin capsule to securely enclose the sample.[8] This aids in the combustion process.[3]
-
-
Instrument Setup and Calibration:
-
Turn on the CHN analyzer and allow it to stabilize.
-
Perform any necessary leak checks and ensure the combustion and reduction furnaces have reached their set temperatures (typically around 900-1000°C for combustion and 600-700°C for reduction).[3][6]
-
Run a blank (empty tin capsule) to zero the instrument.
-
Analyze a known standard, such as acetanilide, to create a calibration curve.[9][10] The instrument software will use this to correlate the detector signal to the elemental mass.
-
-
Sample Analysis:
-
Place the prepared 8-benzyloxyquinoline sample into the instrument's autosampler.[6]
-
Initiate the analysis sequence.
-
The sample is dropped into the high-temperature combustion tube.
-
The combustion in a pure oxygen environment converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx).[3][4]
-
The resulting gases are passed through a reduction tube containing copper, which converts the NOx to dinitrogen (N₂).[10]
-
The mixture of CO₂, H₂O, and N₂ is then separated, typically using a gas chromatography column.[11][12]
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[3]
-
-
Data Calculation:
-
The instrument's software integrates the peaks corresponding to CO₂, H₂O, and N₂.
-
Using the calibration from the standard, the software calculates the mass of C, H, and N in the sample.
-
The final result is presented as a weight percentage of each element in the original sample.
-
Interpreting the Results and the Importance of Purity
The experimentally determined percentages of C, H, and N should be compared to the theoretical values calculated earlier. A close correlation is a strong indicator of the compound's purity and correct identification. Most chemistry journals require the experimental values to be within ±0.4% of the calculated theoretical values to be considered acceptable evidence of purity.[13]
| Element | Theoretical % | Expected Experimental Range (±0.4%) |
| Carbon (C) | 81.68% | 81.28% - 82.08% |
| Hydrogen (H) | 5.57% | 5.17% - 5.97% |
| Nitrogen (N) | 5.95% | 5.55% - 6.35% |
Deviations outside this range could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Comparison with Alternative Analytical Techniques
While CHN analysis is a robust and cost-effective method for determining elemental composition, it is often used in conjunction with other analytical techniques for comprehensive compound characterization.[11]
| Technique | Principle | Information Provided | Advantages | Limitations |
| CHN Analysis | Combustion and detection of resulting gases.[2] | Elemental composition (%C, %H, %N). | Fast, inexpensive, and provides a good measure of purity.[11] | Does not provide structural information or identify impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight and fragmentation patterns, which can help elucidate the structure. | High sensitivity and provides structural information. | Can be destructive; quantification requires standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Excitation of atomic nuclei in a magnetic field. | Detailed information about the molecular structure, connectivity of atoms, and can be used for quantitative analysis (qNMR).[14][15] | Provides the most detailed structural information; non-destructive. | Lower sensitivity than MS; can be expensive. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their interactions with a stationary phase.[16] | Purity of the compound and quantification of impurities.[17] | Excellent for separating mixtures and quantifying components. | Does not provide structural information on its own; requires a detector (e.g., UV, MS). |
graph "Purity_and_Composition" { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [color="#34A853"];Compound [label="8-Benzyloxyquinoline\n(C16H13NO)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];
subgraph "cluster_Purity" { label="Purity Assessment"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Impurity [label="Impurities/\nSolvents", pos="-2,1.5!"]; Pure [label="Pure Compound", pos="2,1.5!"]; }
CHN_Analysis [label="CHN Analysis\n(%C, %H, %N)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"]; Theoretical [label="Theoretical Values\n(81.68% C, 5.57% H, 5.95% N)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-2!"]; Experimental [label="Experimental Values", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-2!"];
Compound -> Impurity [label="Presence of"]; Compound -> Pure; Impurity -> Experimental [label="Alters"]; Pure -> Theoretical [label="Corresponds to"]; Experimental -> CHN_Analysis [label="Determined by"]; Theoretical -> CHN_Analysis [label="Compared with"]; }
Caption: Relationship between sample purity and elemental composition.
Conclusion
The elemental analysis of 8-benzyloxyquinoline, through the calculation of its theoretical CHN values and comparison with experimental data, serves as a critical step in its chemical characterization. While modern spectroscopic techniques like NMR and Mass Spectrometry provide invaluable structural information, the simplicity, speed, and cost-effectiveness of CHN analysis ensure its continued relevance in verifying the elemental composition and purity of synthesized compounds. For researchers in drug development and related fields, a comprehensive approach that utilizes the strengths of each of these techniques is essential for the robust and reliable characterization of novel chemical entities.
References
-
Combustion analysis - Wikipedia. [Link]
-
8-BENZYLOXYQUINOLINE - Inxight Drugs. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. [Link]
-
Combustion Analysis Ten Examples - chemteam.info. [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 - School of Chemical Sciences KB. [Link]
-
Combustion Elemental Analysis - Analytik Jena. [Link]
-
CHNS Analyzer SOP for Sample Prep | PDF | Oxygen | Leak - Scribd. [Link]
-
Combustion Analysis for Elemental Determination - LECO Corporation. [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]
-
8-Benzyloxyquinoline | C16H13NO | CID 150728 - PubChem - NIH. [Link]
-
8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234 - PubChem. [Link]
-
Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis - ASU Core Research Facilities. [Link]
-
What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer? | ResearchGate. [Link]
-
FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions - USC Dornsife. [Link]
-
Elemental Analysis – Sample preparation ‒ ISIC - EPFL. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Analytical method validation: A brief review. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Elemental Analysis Calculator: CHN Tool. [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]
-
Elemental Analysis of CHN. [Link]
-
Elemental Analysis tool. [Link]
-
CHN Calculator - xraytools. [Link]
-
8-(4-Nitrobenzyloxy)quinoline - PMC - NIH. [Link]
-
Molecular fluorescent pH-probes based on 8-hydroxyquinoline - ResearchGate. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [Link]
-
Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - ResearchGate. [Link]
-
8-(4-Nitro-benz-yloxy)quinoline - PubMed. [Link]
Sources
- 1. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 4. ChemTeam: Combustion Analysis [chemteam.info]
- 5. 8-Benzyloxyquinoline | C16H13NO | CID 150728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. epfl.ch [epfl.ch]
- 8. scribd.com [scribd.com]
- 9. dornsife.usc.edu [dornsife.usc.edu]
- 10. toray-research.co.jp [toray-research.co.jp]
- 11. azom.com [azom.com]
- 12. measurlabs.com [measurlabs.com]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
